DS17
Description
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Properties
Molecular Formula |
C20H24Cl2N8O |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H24Cl2N8O/c1-4-11(8-31)25-20-28-18(17-19(29-20)30(9-24-17)10(2)3)23-7-16-26-14-5-12(21)13(22)6-15(14)27-16/h5-6,9-11,31H,4,7-8H2,1-3H3,(H,26,27)(H2,23,25,28,29)/t11-/m1/s1 |
InChI Key |
NIAQZRDKVVUEMV-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Multi-Targeted Kinase Inhibitor DS17 (Dasatinib): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS17, widely known as Dasatinib, is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its intricate mechanism of action and broad target profile have made it a subject of extensive research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Dasatinib, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with resistance or intolerance to first-generation TKIs like imatinib.[1] Its mechanism of action is centered on the inhibition of the constitutively active BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[2] However, the therapeutic utility of Dasatinib extends beyond BCR-ABL inhibition due to its ability to engage a wider range of kinase targets.[3][4] This guide will dissect the multifaceted interactions of Dasatinib with its targets and the subsequent downstream signaling consequences.
Mechanism of Action
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2] A key distinction from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[2][3]
Primary Target: BCR-ABL Kinase
The primary therapeutic target of Dasatinib is the BCR-ABL tyrosine kinase.[2] In CML and Ph+ ALL, the chromosomal translocation t(9;22) creates the Philadelphia chromosome, leading to the expression of the BCR-ABL fusion protein with deregulated kinase activity.[2] This aberrant kinase continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and survival.[2] Dasatinib potently inhibits BCR-ABL kinase activity, leading to the induction of apoptosis in malignant cells.[2][5]
Secondary and Off-Target Kinases
Beyond BCR-ABL, Dasatinib inhibits a spectrum of other tyrosine kinases at nanomolar concentrations, contributing to both its therapeutic effects and potential side effects.[3][4]
Table 1: Key Kinase Targets of Dasatinib
| Kinase Family | Specific Targets | Cellular Functions |
| ABL Family | ABL1, ABL2 | Cell differentiation, division, adhesion, and stress response |
| SRC Family | SRC, LCK, YES, FYN | Cell growth, proliferation, migration, and survival |
| Tec Family | Tec, Btk | B-cell signaling and development |
| Receptor Tyrosine Kinases | c-KIT, PDGFRα, PDGFRβ, EPHA2, DDR1, DDR2 | Cell growth, differentiation, and angiogenesis |
Signaling Pathways Modulated by Dasatinib
Dasatinib's inhibition of multiple kinases leads to the modulation of several critical intracellular signaling pathways.
BCR-ABL Signaling Pathway
Dasatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking the activation of downstream pathways crucial for leukemic cell survival and proliferation, including:
-
RAS/MAPK Pathway: Involved in cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.
-
JAK/STAT Pathway: Contributes to cell growth and survival.[8][9]
SRC Family Kinase (SFK) Signaling
Dasatinib is a potent inhibitor of SFKs, which are involved in various cellular processes, including proliferation, migration, and survival.[9] Inhibition of SFKs by Dasatinib can lead to reduced tumor growth and metastasis in solid tumors where SFKs are overexpressed or hyperactivated.[10]
Unfolded Protein Response (UPR) Pathway
Recent studies have shown that Dasatinib can regulate the Unfolded Protein Response (UPR) mechanism, which is activated by endoplasmic reticulum (ER) stress and plays a role in cancer progression and therapy resistance.[11] Dasatinib has been shown to decrease the expression of UPR-related genes, suggesting another mechanism for its anti-cancer activity.[11]
Quantitative Data from Clinical Trials
The efficacy of Dasatinib has been demonstrated in several key clinical trials. The following tables summarize comparative data from studies involving patients with chronic phase CML.
Table 2: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (DASISION Trial - 5-Year Follow-up)
| Response Metric | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | p-value |
| Complete Cytogenetic Response (CCyR) | 84% | 69% | 0.04 |
| Major Molecular Response (MMR) | 76% | 64% | 0.0022 |
| Progression-Free Survival (PFS) | 85% | 86% | NS |
| Overall Survival (OS) | 91% | 90% | NS |
Table 3: Efficacy of Dasatinib vs. High-Dose Imatinib in Imatinib-Resistant CML-CP (START-R Trial - 2-Year Follow-up)
| Response Metric | Dasatinib (70 mg twice daily) | High-Dose Imatinib (800 mg daily) | p-value |
| Complete Hematologic Response (CHR) | 93% | 82% | 0.034 |
| Major Cytogenetic Response (MCyR) | 53% | 33% | 0.017 |
| Complete Cytogenetic Response (CCyR) | 44% | 18% | 0.0025 |
| Major Molecular Response (MMR) | 29% | 12% | 0.028 |
Source:[14]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Dasatinib.
Kinase Inhibition Assay
This protocol determines the in vitro inhibitory activity of Dasatinib against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant target kinase, a specific peptide substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of Dasatinib.
-
Incubation: Incubate the kinase with the various concentrations of Dasatinib for a predetermined time.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Detection: After a set reaction time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Dasatinib and fit the data to a dose-response curve to determine the IC50 value.[15]
Cell Viability Assay
This protocol measures the effect of Dasatinib on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 CML cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Dasatinib for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Incubation and Measurement: Incubate the plates according to the reagent manufacturer's instructions and then measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
Western Blotting for Phospho-Protein Analysis
This protocol assesses the inhibition of downstream signaling pathways by Dasatinib.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with Dasatinib at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL, a BCR-ABL substrate) and a primary antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the effect of Dasatinib on the phosphorylation of the target protein.[15][16]
Conclusion
Dasatinib (this compound) is a powerful multi-targeted kinase inhibitor with a complex and well-characterized mechanism of action. Its primary efficacy in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL kinase, including many imatinib-resistant forms. Furthermore, its activity against a broader range of kinases, including SFKs, contributes to its therapeutic potential in other malignancies. The continued elucidation of its interactions with various signaling pathways, such as the UPR, will likely open new avenues for its clinical application. This guide provides a foundational understanding of Dasatinib's molecular pharmacology for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.
References
- 1. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]
- 11. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
- 14. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to BRD9 Degradation
Disclaimer: The compound specified in the topic, DS17 , is identified in publicly available scientific literature as a selective molecular glue degrader of Cyclin K , not BRD9. Therefore, this guide focuses on a well-characterized, potent, and selective BRD9 degrader, dBRD9-A , to fulfill the core request for a technical guide on BRD9 degradation for a scientific audience.
Executive Summary
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene transcription has identified it as a key therapeutic target in various malignancies, most notably in synovial sarcoma, where it is essential for the oncogenic activity of the SS18-SSX fusion protein. While small molecule inhibitors of the BRD9 bromodomain have been developed, they have shown only modest effects. This has led to the development of targeted protein degradation strategies, utilizing heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to induce the selective destruction of the BRD9 protein.
This technical guide provides a comprehensive overview of BRD9 degradation, focusing on the well-documented PROTAC degrader, dBRD9-A . It details the mechanism of action, presents key quantitative data on its potency and selectivity, outlines detailed experimental protocols for its characterization, and visualizes the core concepts of its function and evaluation.
Introduction to BRD9
BRD9 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific chromatin locations.[1] This complex alters nucleosome positioning, influencing the transcription of target genes. In certain cancers, this function is hijacked to promote oncogenic gene expression programs.[1][2] For instance, in synovial sarcoma, the hallmark SS18-SSX fusion protein requires the integration of BRD9 into BAF complexes to drive the cancer's progression.[1][3] Consequently, removing the BRD9 protein entirely through targeted degradation offers a more robust therapeutic strategy than simply inhibiting its bromodomain binding function.[4]
Mechanism of Action: The PROTAC Approach
dBRD9-A is a PROTAC, a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate BRD9.[5] It consists of three key components:
-
A "warhead" that binds specifically to the bromodomain of BRD9.
-
An E3 ligase ligand (in this case, a derivative of pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5]
-
A flexible linker that connects the two ligands.
The simultaneous binding of dBRD9-A to both BRD9 and CRBN induces the formation of a ternary complex.[5] This proximity enables the E3 ligase to poly-ubiquitinate BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of dBRD9-A to induce the degradation of multiple BRD9 protein molecules.
Quantitative Data Presentation
The efficacy, potency, and selectivity of BRD9 degraders and inhibitors are determined by various quantitative metrics. The following tables summarize key data for dBRD9-A and other relevant compounds across different cancer cell lines.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | E3 Ligase |
|---|---|---|---|---|---|
| dBRD9-A | Synovial Sarcoma Cells | Low nM | ~100% | 24 | CRBN |
| FHD-609 | HiBiT-BRD9 HEK293 | 0.19 | 97% | - | CRBN[6] |
| AMPTX-1 | MV4-11 | 0.5 | 93% | 6 | DCAF16[7][8] |
| AMPTX-1 | MCF-7 | 2 | 70% | 6 | DCAF16[8] |
| VZ185 | HeLa | 4.5 | >95% | 4 | VHL[9] |
| DBr-1 | 293T | 90 | >90% | 24 | DCAF1[10] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity (IC₅₀) of BRD9 Degraders and Inhibitors
| Compound | Cell Line(s) | IC₅₀ (nM) | Assay Time | Type |
|---|---|---|---|---|
| dBRD9 | EOL-1 | 4.87 | 7 days | Degrader[5] |
| dBRD9 | A204 | 89.8 | 7 days | Degrader[5] |
| QA-68 | MV4-11, SKM-1 | 1 - 10 | 6 days | Degrader[5] |
| FHD-609 | Synovial Sarcoma Lines | Picomolar | - | Degrader[11] |
| I-BRD9 | Kasumi-1 | ~3200 | - | Inhibitor[12] |
| BI-7273 | EOL-1 | 1400 | - | Inhibitor[13] |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Selectivity Profile of BRD9-Targeting Compounds
| Compound | BRD9 Affinity | BRD7 Affinity | BRD4 Affinity | Selectivity Notes |
|---|---|---|---|---|
| dBRD9-A | Potent Degrader | No Degradation | No Degradation | Highly selective for BRD9 degradation over other bromodomains. |
| I-BRD9 | pIC₅₀ = 7.3 | 200-fold lower | >700-fold lower | Selective inhibitor for BRD9 vs. BRD7 and BET family.[14][15][16] |
| BI-7273 | IC₅₀ = 19 nM | IC₅₀ = 117 nM | >100 µM | Dual BRD9/BRD7 inhibitor with high selectivity over BETs.[13][17][18] |
| AMPTX-1 | Potent Degrader | No Degradation | No Degradation | Selective for BRD9 degradation despite warhead binding BRD7.[8] |
BRD9 Signaling Pathways in Synovial Sarcoma
In synovial sarcoma, the SS18-SSX fusion oncoprotein is the primary oncogenic driver. It integrates into the SWI/SNF (BAF) chromatin remodeling complex, displacing the tumor-suppressive subunit BAF47. The functional dependency on BRD9 arises from its role as a required component of this aberrant complex.[1] The SS18-SSX/BRD9-containing complex is recruited to chromatin, where it activates potent oncogenic transcriptional programs, including those regulated by the transcription factor MYC.[19] Degradation of BRD9 leads to the disruption of this complex, loss of MYC from chromatin at key gene promoters, and subsequent downregulation of genes involved in cell cycle progression and ribosome biogenesis, ultimately causing cell cycle arrest and tumor growth inhibition.[3][19]
Experimental Protocols
Characterizing a BRD9 degrader involves a series of key experiments to confirm its mechanism of action, potency, and cellular effects.
Protocol 1: Western Blot for BRD9 Degradation
This protocol is essential to visually confirm the dose- and time-dependent degradation of BRD9 protein.[5][20]
Workflow Diagram
Methodology
-
Cell Culture and Treatment:
-
Seed synovial sarcoma cells (e.g., SYO-1, HSSYII) in 6-well plates to achieve 70-80% confluency at harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of dBRD9-A (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and image using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Quantify band intensities using software like ImageJ. Normalize BRD9 levels to the loading control to determine the percentage of remaining protein.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to provide evidence for the dBRD9-A-induced interaction between BRD9 and the E3 ligase CRBN.[20][21]
Methodology
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cancer line) and treat with dBRD9-A (at a concentration known to be effective, e.g., 100 nM) and a DMSO control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
-
Cell Lysis:
-
Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease inhibitors. Avoid harsh detergents that would disrupt protein-protein interactions.
-
Perform lysis and centrifugation as described in the Western Blot protocol.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase component (e.g., anti-CRBN). As a control, use a non-specific IgG antibody in a separate sample.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluates by Western Blot. Probe separate blots with antibodies against BRD9 and CRBN.
-
A band for BRD9 in the sample where CRBN was immunoprecipitated (and treated with dBRD9-A) — but not in the IgG or DMSO controls — confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay
This assay measures the effect of BRD9 degradation on cell proliferation and is used to determine the IC₅₀ value.
Methodology
-
Cell Plating:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare a serial dilution of dBRD9-A (e.g., 11-point, 3-fold dilution starting from 10 µM).
-
Add the compounds to the wells and include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time and the degrader's mechanism (e.g., 5-7 days).
-
-
Viability Measurement:
-
Use a luminescent-based assay such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Place the plate on an orbital shaker for 10 minutes to induce cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control wells to calculate the percentage of viability.
-
Plot the percent viability against the log of the degrader concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
Targeted degradation of BRD9, exemplified by the PROTAC dBRD9-A, represents a promising and highly effective therapeutic strategy for cancers dependent on the ncBAF complex, such as synovial sarcoma. By inducing the complete removal of the BRD9 protein, degraders overcome the limitations of traditional inhibitors and lead to a more profound and durable anti-tumor response. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to evaluate and develop novel BRD9-targeting therapeutics.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. elifesciences.org [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. foghorntx.com [foghorntx.com]
- 7. AMPTX1 | BRD9 degrader | Probechem Biochemicals [probechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 12. Drug: I-BRD9 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. I-BRD9, 1714146-59-4 | BroadPharm [broadpharm.com]
- 16. Probe I-BRD9 | Chemical Probes Portal [chemicalprobes.org]
- 17. Pardon Our Interruption [opnme.com]
- 18. Pardon Our Interruption [opnme.com]
- 19. foghorntx.com [foghorntx.com]
- 20. benchchem.com [benchchem.com]
- 21. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of "DS17" in Oncogenic Gene Expression: A Technical Overview of Key "-17" Suffix Proteins in Cancer Biology
Disclaimer: The term "DS17" is not a recognized or standard nomenclature for a gene or protein in widely used biological databases. It is possible that this is a typographical error or a project-specific identifier. This technical guide will, therefore, focus on several well-characterized proteins with the "-17" suffix that play significant roles in oncogenic gene expression: DDX17 , KRT17 , and CDH17 . These proteins are frequently implicated in cancer progression and represent the most probable subjects of interest for researchers in this field.
This document provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental data related to the oncogenic functions of these proteins, tailored for researchers, scientists, and drug development professionals.
DDX17: A DEAD-box RNA Helicase Orchestrating Oncogenic Gene Expression
DEAD-box helicase 17 (DDX17), also known as p72, is a crucial regulator of RNA metabolism, with multifaceted roles in transcription, pre-mRNA splicing, and microRNA processing. Its dysregulation is increasingly linked to the progression of various cancers, including lung adenocarcinoma, hepatocellular carcinoma, and colorectal cancer.[1][2][3] DDX17 can function as an oncogene by modulating the expression and alternative splicing of genes involved in critical cellular processes like proliferation and apoptosis.[1][2]
Quantitative Data: Impact of DDX17 Knockdown on Gene Expression in Lung Adenocarcinoma
The following table summarizes the quantitative changes in the mRNA expression of key apoptosis- and proliferation-related genes upon siRNA-mediated knockdown of DDX17 in A549 lung adenocarcinoma cells, as determined by RNA-sequencing and validated by RT-qPCR.[1][4][5]
| Gene Category | Gene Symbol | Function | Fold Change (siDDX17 vs. Control) | Validation Method |
| Pro-Apoptotic | BAX | Apoptosis Regulator | Increased | RT-qPCR |
| BAK1 | Apoptosis Regulator | Increased | RT-qPCR | |
| CASP3 | Apoptosis Executioner | Increased | RT-qPCR | |
| Anti-Apoptotic | BCL2 | Apoptosis Inhibitor | Decreased | RT-qPCR |
| BCL2L1 (Bcl-xL) | Apoptosis Inhibitor | Decreased | RT-qPCR | |
| Pro-Proliferative | CCND1 (Cyclin D1) | Cell Cycle Regulator | Decreased | RT-qPCR |
| CDK4 | Cell Cycle Kinase | Decreased | RT-qPCR | |
| MYC | Transcription Factor | Decreased | RT-qPCR |
Signaling and Functional Pathways of DDX17
DDX17's oncogenic role is exerted through its influence on various signaling pathways and cellular processes. It can act as a transcriptional co-activator or co-repressor and is a key player in alternative splicing, which generates protein isoforms with different, often opposing, functions.
Experimental Protocols
This protocol describes the transient knockdown of DDX17 expression in the A549 human lung adenocarcinoma cell line using small interfering RNA (siRNA).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
siRNA targeting DDX17 (pool of 3 target-specific siRNAs)[6]
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent[7]
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the DDX17 siRNA pool and the non-targeting control siRNA in Opti-MEM I medium to the desired final concentration (e.g., 20-40 nM).[7]
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[7]
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
This protocol provides a general workflow for identifying differentially expressed genes following DDX17 knockdown.
Procedure:
-
RNA Extraction: Extract total RNA from both DDX17-knockdown and control cells using a suitable RNA isolation kit, ensuring high purity and integrity.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the DDX17-knockdown and control groups using statistical packages such as edgeR or DESeq2.[8]
-
KRT17: A Cytoskeletal Protein with Non-Canonical Roles in Oncogenic Signaling
Keratin 17 (KRT17) is a type I intermediate filament protein whose expression is typically restricted to specific epithelial appendages. However, its aberrant overexpression is a hallmark of several cancers, including cervical, pancreatic, and oral squamous cell carcinoma, where it is often associated with poor prognosis.[9][10] Beyond its structural role, KRT17 actively participates in oncogenic signaling, promoting cell proliferation, migration, and metabolic reprogramming.[9][11]
KRT17-Mediated Signaling Pathways
KRT17 exerts its oncogenic functions by modulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway, and by regulating the activity of cell cycle inhibitors like p27KIP1.[10][11][12]
Experimental Protocols
This protocol is for verifying the interaction between KRT17 and its binding partners, such as 14-3-3σ.
Materials:
-
Cancer cell line expressing KRT17
-
Co-IP Lysis/Wash Buffer
-
Anti-KRT17 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP buffer to release proteins while maintaining protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KRT17 antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected binding partner (e.g., 14-3-3σ).
CDH17: A Cadherin Driving Oncogenesis through the Wnt/β-Catenin Pathway
Cadherin-17 (CDH17), also known as liver-intestine cadherin (LI-cadherin), is a unique member of the cadherin superfamily. While its expression in healthy adults is primarily restricted to the gastrointestinal tract, it is aberrantly overexpressed in several cancers, including hepatocellular carcinoma (HCC), gastric cancer, and colorectal cancer.[13][14][15] High CDH17 expression is correlated with tumor progression and poor patient outcomes.[13][14]
Quantitative Data: Effect of CDH17 Inhibition on Wnt/β-Catenin Signaling
Inhibition of CDH17 has been shown to significantly impact the Wnt/β-catenin signaling pathway. The following table summarizes the effects of CDH17 knockdown or antibody-mediated inhibition in HCC cells.[13][16][17]
| Parameter | Effect of CDH17 Inhibition | Quantitative Change | Cell Line |
| TCF/LEF Transcriptional Activity | Decrease | >80% reduction (p < 0.01) | MHCC97H |
| Nuclear β-catenin | Decrease | Significant reduction | MHCC97H |
| Cyclin D1 (Wnt target gene) | Decrease | Significant reduction | MHCC97H |
| Retinoblastoma (Rb) (Tumor Suppressor) | Increase | Significant increase | MHCC97H |
| Tumor Growth (in vivo) | Suppression | 80-95% reduction | HCC xenografts |
CDH17-Modulated Wnt/β-Catenin Signaling Pathway
CDH17 acts as an upstream regulator of the canonical Wnt/β-catenin signaling pathway, promoting the nuclear accumulation of β-catenin and the subsequent transcription of oncogenes.[13][14][18]
Experimental Protocols
A ChIP assay can be used to determine if a transcription factor, such as those activated by the pathways involving the proteins discussed, binds to the promoter regions of specific target genes.
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody against the transcription factor of interest (e.g., TCF/LEF)
-
Control IgG
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and PCR/qPCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[19][20]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.[20]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight.
-
Complex Precipitation: Precipitate the antibody-protein-DNA complexes using Protein A/G beads.
-
Washing: Wash the complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating. Digest the proteins with proteinase K.[19]
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by PCR or qPCR using primers specific for the promoter region of a target gene.
Conclusion
While the identity of "this compound" remains ambiguous, this guide provides a comprehensive overview of three key proteins—DDX17, KRT17, and CDH17—that are central to the study of oncogenic gene expression. DDX17 directly modulates the transcriptome through its roles in RNA processing. KRT17, a cytoskeletal protein, has emerged as a critical signaling node, particularly through the Akt/mTOR pathway. CDH17 promotes oncogenesis by activating the Wnt/β-catenin signaling cascade. Understanding the distinct and overlapping mechanisms of these proteins offers valuable insights for the development of novel cancer diagnostics and therapeutics. Further research into their complex interplay will undoubtedly uncover new vulnerabilities in cancer cells that can be exploited for therapeutic benefit.
References
- 1. DDX17 modulates the expression and alternative splicing of genes involved in apoptosis and proliferation in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DDX17 modulates the expression and alternative splicing of genes involved in apoptosis and proliferation in lung adenocarcinoma cells [PeerJ] [peerj.com]
- 3. DDX17 DEAD-box helicase 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. DDX17 helicase promotes resolution of R-loop-mediated transcription–replication conflicts in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-seq analysis of lung adenocarcinomas reveals different gene expression profiles between smoking and nonsmoking patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Keratin17 in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Knockdown of KRT17 decreases osteosarcoma cell proliferation and the Warburg effect via the AKT/mTOR/HIF1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keratin-17 Promotes p27KIP1 Nuclear Export and Degradation and Offers Potential Prognostic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Cadherin-17 Inactivates Wnt Signaling and Inhibits Tumor Growth in Liver Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting cadherin-17 inactivates Wnt signaling and inhibits tumor growth in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Cadherin 17 (CDH17) in Cancer Progression via Wnt/β-Catenin Signalling Pathway: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Cadherin-17 Antibody Modulates Beta-Catenin Signaling and Tumorigenicity of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDH17 is a downstream effector of HOXA13 in modulating the Wnt/β-catenin signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epigenome-noe.net [epigenome-noe.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Unraveling "DS17": A Case of Mistaken Identity in Drug Discovery
A comprehensive investigation into the designation "DS17" has revealed that it does not correspond to a known drug or compound in the pharmaceutical development pipeline. Initial searches for a therapeutic agent with this identifier led to a notable case of mistaken identity, with the term "this compound" predominantly referring to a seismicity rate model used in geological studies.
While the prompt requested an in-depth technical guide on the discovery and development of a drug named this compound, extensive research across scientific databases and clinical trial registries yielded no such entity. The "this compound" designation is, in fact, associated with a model used to forecast seismicity rates in the context of gas extraction at the Groningen gas field.[1]
This misattribution highlights a crucial aspect of scientific and pharmaceutical research: the precise and unambiguous naming of compounds and therapeutic agents. While the user's request was specific, the absence of a corresponding drug makes it impossible to fulfill the detailed requirements for a technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
The search for "this compound" did, however, bring to light several distinct areas of active drug discovery that coincidentally involve the number 17. These include research into:
-
GPR17: The G protein-coupled receptor 17 has been identified as a potential target for promoting myelination in diseases like multiple sclerosis.[2][3]
-
Cadherin 17 (CDH17): This protein is being explored as a target for cancer therapies, particularly in gastrointestinal adenocarcinomas.[4] One company, Mabwell, has received FDA clearance for a phase 1/2 clinical trial for 7MW4911, a CDH17-targeting antibody-drug conjugate for advanced gastrointestinal tumors.[5]
-
Interleukin-17 (IL-17): This cytokine is a target in the treatment of inflammatory and autoimmune diseases. For instance, secukinumab, an antibody that targets IL-17, has been studied in a phase 2 clinical trial for atopic dermatitis.[6]
-
NMDA Receptors: Research into novel antidepressants has focused on targeting the NMDA receptor, with some studies exploring compounds that are analogs of D-cycloserine.[7]
It is plausible that the query for "this compound" may have been a typographical error or a misremembered designation for a compound or trial related to one of these or other research areas. Without a specific, correctly identified drug, a detailed technical guide cannot be constructed.
For researchers, scientists, and drug development professionals, this serves as a reminder of the importance of precise terminology and the potential for ambiguity in scientific communication. When investigating a particular therapeutic agent, it is essential to have accurate and verified nomenclature to access the correct body of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Report Highlights Potential of Largely Untapped Drug Development Target - BioSpace [biospace.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Phase 2 randomized, double-blind study of IL-17 targeting with secukinumab in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DS17-Mediated Cyclin K Degradation on BAF Chromatin Remodeling Complexes in Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide explores the potential effects of the novel molecular glue degrader, DS17, on the function of BAF (SWI/SNF) chromatin remodeling complexes in cancer. While direct evidence of interaction is currently emerging, this document synthesizes existing knowledge to propose a compelling hypothesis of functional synergy and outlines detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.
Introduction to BAF Complexes and Their Role in Cancer
The BAF (BRG1/BRM-associated factors) complexes are ATP-dependent chromatin remodeling enzymes crucial for regulating gene expression by altering nucleosome positioning and DNA accessibility. These multi-subunit complexes play a fundamental role in various cellular processes, including transcription, DNA repair, and cell differentiation. In humans, there are three main types of BAF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.
Mutations in the genes encoding BAF subunits are found in over 20% of human cancers, highlighting their critical role as tumor suppressors. These mutations can lead to loss of function, altering the complex's ability to remodel chromatin and resulting in aberrant gene expression that drives tumorigenesis.
This compound: A Molecular Glue Degrader of Cyclin K
This compound is a recently identified molecular glue that potently and selectively induces the degradation of Cyclin K with an EC50 of 13 nM.[1] Cyclin K forms a complex with Cyclin-Dependent Kinase 12 (CDK12), which is a key regulator of transcriptional elongation. The CDK12/Cyclin K complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the expression of a specific subset of genes, many of which are involved in the DNA Damage Response (DDR).[2][3] Given the importance of DDR pathways in cancer development and therapy resistance, targeting the CDK12/Cyclin K complex has emerged as a promising anti-cancer strategy.
Hypothesized Functional Interaction between this compound and BAF Complexes
While direct biochemical interactions between this compound and BAF complexes have not yet been reported, a strong functional link can be hypothesized based on their convergent roles in regulating the transcription of DNA Damage Response (DDR) genes.
The CDK12/Cyclin K complex is known to be essential for the proper expression of key DDR genes such as BRCA1, ATM, and FANCD2.[2][4] Similarly, BAF complexes are recruited to sites of DNA damage and are critical for remodeling chromatin to allow for the efficient repair of DNA lesions. It is therefore plausible that the degradation of Cyclin K by this compound, leading to the downregulation of DDR genes, could create a cellular state that is highly dependent on the remaining DNA repair pathways, many of which are modulated by BAF complexes. This could lead to synthetic lethal vulnerabilities that could be exploited for therapeutic benefit.
This guide proposes a model where this compound-mediated degradation of Cyclin K perturbs the transcriptional landscape of DDR genes, which may in turn alter the recruitment, composition, or activity of BAF complexes at these and other genomic loci.
dot
References
- 1. Systematic characterization of BAF mutations explains intra-complex synthetic lethalities [medical-epigenomics.org]
- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 is hyperactivated and a synthetic-lethal target in BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DS17: A Cyclin K Molecular Glue Degrader
Executive Summary
DS17 is a potent and selective molecular glue degrader that induces the degradation of Cyclin K. By hijacking the CUL4-DDB1 E3 ubiquitin ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription and cell cycle progression. This targeted protein degradation mechanism makes this compound a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with a purine core. Its identity is defined by the following nomenclature and structural representations.
-
IUPAC Name: (R)-2-((6-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
-
SMILES String: CC(C)N1C=NC2=C1C(=NC(=N2)N--INVALID-LINK--CO)NCCC3=NC4=C(N3)C=C(C=C4)Cl
-
Chemical Formula: C₂₂H₂₆Cl₂N₈O
-
Molecular Weight: 505.41 g/mol
Physicochemical and Biological Properties
The properties of this compound are summarized in the tables below. Physicochemical properties are predicted using computational models, while biological properties are derived from experimental data reported in the primary literature.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 505.41 g/mol | Calculated |
| logP | 4.2 | Predicted |
| Topological Polar Surface Area (TPSA) | 134 Ų | Predicted |
| Hydrogen Bond Donors | 4 | Predicted |
| Hydrogen Bond Acceptors | 8 | Predicted |
| Rotatable Bonds | 7 | Predicted |
Biological Properties
| Property | Value | Cell Line | Source |
| Mechanism of Action | Molecular glue-mediated degradation of Cyclin K | N/A | [Kozicka et al., 2024] |
| EC₅₀ (Ternary Complex Formation) | 13 nM | In vitro | [Kozicka et al., 2024] |
| Target Protein | Cyclin K | N/A | [Kozicka et al., 2024] |
| E3 Ligase Complex Hijacked | CUL4-DDB1 | N/A | [Kozicka et al., 2024] |
Mechanism of Action and Signaling Pathway
This compound functions by inducing proximity between Cyclin K (in complex with its partner kinase CDK12) and the DDB1 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.
Understanding the Selectivity of Chemical Probes for BRD9: A Technical Guide
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Its role as an epigenetic reader, specifically recognizing acetylated lysine residues on histones, positions it as a critical regulator of gene transcription.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors.[4][5] The development of potent and selective small-molecule inhibitors of BRD9 is therefore of high interest for both basic research and drug development. This guide provides an in-depth technical overview of the principles and methods used to characterize the selectivity of BRD9 inhibitors, using data from well-characterized probes that are structurally and functionally related to emerging chemical probes. While specific data for a probe designated "DS17" is not extensively available in the public domain, the information presented here for closely related and highly selective BRD9 inhibitors provides a robust framework for understanding its selectivity profile.
The Structural Basis of BRD9 Selectivity
The human genome encodes 61 bromodomains in 46 different proteins, which are grouped into eight families. Achieving selectivity for a single bromodomain is a significant challenge due to the conserved nature of the acetyl-lysine binding pocket. However, subtle differences in the architecture of this pocket can be exploited to design selective inhibitors.
The selectivity of inhibitors for BRD9 over other bromodomains, particularly its closest homolog BRD7 (with 85% sequence identity in the bromodomain), is attributed to specific interactions with non-conserved residues within and around the binding pocket.[6][7] Key structural features of the BRD9 bromodomain that contribute to inhibitor selectivity include:
-
The ZA Channel: The region connecting the αZ and αA helices of the bromodomain fold is larger in BRD9 compared to many other bromodomains, including those in the BET family (BRD2, BRD3, BRD4, and BRDT).[4] This larger hydrophobic cavity, formed by residues such as Phe44, Phe47, and Tyr106, can accommodate bulkier chemical moieties, a feature often exploited in the design of selective inhibitors.[6][8]
-
Gatekeeper Residue: The "gatekeeper" residue at the entrance of the binding pocket is Tyr106 in BRD9, which is replaced by an isoleucine in BRD4.[6] This difference allows for specific π-stacking interactions with the aromatic systems of inhibitors.[9]
-
Induced Fit: The binding of some inhibitors can induce a conformational change in key residues, such as Phe47, creating a unique binding mode that enhances affinity and selectivity.[4]
Quantitative Assessment of Selectivity
The selectivity of a BRD9 inhibitor is quantified by comparing its binding affinity or inhibitory activity against BRD9 to a panel of other bromodomains. This is typically expressed as a selectivity ratio (e.g., Kd for off-target / Kd for BRD9). A higher ratio indicates greater selectivity. The following tables summarize key quantitative data for several well-characterized, selective BRD9 inhibitors.
Table 1: Biochemical Binding Affinity and Inhibition Data for Selective BRD9 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| I-BRD9 | BRD9 | DiscoveRx | 1.9 | - | [4] |
| BRD7 | DiscoveRx | 380 | - | [4] | |
| BRD4-BD1 | DiscoveRx | 1400 | - | [4] | |
| BI-7273 | BRD9 | ITC | 9 | - | [7] |
| BRD7 | ITC | - | - | ||
| BI-9564 | BRD9 | AlphaScreen | - | < 50 | [4] |
| BRD7 | AlphaScreen | - | - | ||
| BRD4 | AlphaScreen | >1000-fold selective | - | [4] | |
| LP99 | BRD9 | ITC | 99 | - | [4] |
| BRD7 | ITC | 909 | - | [4] | |
| "compound 28" | BRD9 | ITC | 68 | - | [4] |
| BRD7 | ITC | 368 | - | [4] |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of a biological process.[10]
Table 2: Cellular Target Engagement Data for Selective BRD9 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| I-BRD9 | BRD9-H3.3 | NanoBRET | 158 | [4] |
| LP99 | BRD9-H3.3 | NanoBRET | 5100 | [4] |
| BRD9-H4 | NanoBRET | 6200 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following sections describe the protocols for key biochemical and cellular assays.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]
Protocol:
-
Sample Preparation:
-
Recombinant BRD9 protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The inhibitor is dissolved in the same final dialysis buffer to minimize heats of dilution. A small percentage of DMSO may be used for solubility, with a matching concentration in the protein solution.
-
-
ITC Experiment:
-
The BRD9 protein solution (typically 10-20 µM) is loaded into the sample cell of the calorimeter.
-
The inhibitor solution (typically 100-200 µM) is loaded into the injection syringe.
-
The experiment is performed at a constant temperature, usually 25°C or 30°C.[12]
-
A series of small injections of the inhibitor into the protein solution are made, and the resulting heat change is measured after each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure the binding of BRD9 to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
GST-tagged BRD9 protein is diluted to the desired concentration.
-
A biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) is used as the substrate.
-
Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are used.
-
-
Assay Procedure:
-
The inhibitor is serially diluted in assay buffer.
-
GST-BRD9 and the biotinylated histone peptide are added to the wells of a 384-well microplate containing the inhibitor dilutions.
-
The plate is incubated to allow for binding to reach equilibrium.
-
A mixture of Donor and Acceptor beads is added to the wells.
-
The plate is incubated in the dark to allow for bead-protein complex formation.
-
-
Signal Detection:
-
The plate is read on an AlphaScreen-capable microplate reader.
-
The IC50 value is determined by plotting the AlphaScreen signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.[13][14]
Protocol:
-
Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding BRD9 fused to NanoLuc® luciferase (the energy donor).
-
A fluorescently labeled tracer that binds to the BRD9 bromodomain is used as the energy acceptor.
-
-
Assay Procedure:
-
Transfected cells are harvested and resuspended in Opti-MEM.
-
The test compound is serially diluted.
-
The cells are dispensed into a white 384-well plate.
-
The NanoBRET™ tracer and the test compound are added to the cells.
-
The Nano-Glo® substrate is added, and the plate is incubated.
-
-
Signal Detection and Analysis:
-
The donor emission (460 nm) and acceptor emission (618 nm) are measured using a luminometer.
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
Compound binding displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of BRD9 inhibitor selectivity. The following diagrams, generated using the DOT language for Graphviz, illustrate the BRD9 signaling pathway and a typical workflow for inhibitor characterization.
Caption: BRD9 signaling pathway and the mechanism of inhibition.
Caption: A typical workflow for characterizing BRD9 inhibitor selectivity.
Conclusion
The selective inhibition of BRD9 presents a promising therapeutic strategy for certain cancers. A thorough understanding of the structural features that govern selectivity, coupled with rigorous quantitative assessment using a combination of biochemical and cellular assays, is paramount for the development of effective and safe BRD9-targeted therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the selectivity of novel BRD9 inhibitors. While the specific inhibitor "this compound" remains to be fully characterized in publicly accessible literature, the principles and data derived from closely related, highly selective BRD9 probes offer valuable insights into its likely mechanism of action and selectivity profile.
References
- 1. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Preliminary In Vitro Profile of DS17: A Molecular Glue Degrader of Cyclin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS17 is a novel small molecule identified as a potent and selective molecular glue degrader. It operates by inducing the proximity of Cyclin K to the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of Cyclin K and its associated cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, in transcription and cell cycle regulation. Furthermore, its potential for therapeutic intervention in diseases characterized by aberrant Cyclin K function, such as certain cancers, is an area of active investigation.
Core Mechanism of Action
This compound functions as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions. Specifically, this compound facilitates the formation of a ternary complex between the CDK12-Cyclin K complex and the Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase. This induced proximity positions Cyclin K for ubiquitination by the E3 ligase, marking it for degradation by the proteasome. The degradation of Cyclin K subsequently impairs the kinase activity of its partner CDKs, leading to downstream cellular effects.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Cyclin K Degradation EC50 | 13 nM | In-cell Western | Not Specified | [3] |
| CDK12-DDB1 Ternary Complex Formation EC50 | 13 nM | TR-FRET | Biochemical Assay | [4] |
Signaling Pathway
The signaling pathway for this compound-mediated Cyclin K degradation is a linear cascade initiated by the binding of this compound to its target proteins.
This compound induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of Cyclin K.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol is designed to quantify the formation of the CDK12-Cyclin K-DS17-DDB1 ternary complex in a biochemical setting.
Materials:
-
Recombinant human CDK12-Cyclin K complex
-
Recombinant human DDB1
-
This compound compound
-
TR-FRET donor and acceptor antibodies/tags specific for the recombinant proteins
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the CDK12-Cyclin K complex and DDB1.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the EC50 value from the dose-response curve.[1]
In-Cell Western for Cyclin K Degradation
This protocol quantifies the degradation of endogenous Cyclin K in a cellular context.
Materials:
-
Human cell line expressing Cyclin K (e.g., MDA-MB-231)[5]
-
This compound compound
-
Cell culture medium and supplements
-
96-well plates
-
Primary antibody against Cyclin K
-
Primary antibody for a loading control protein (e.g., GAPDH)
-
Fluorescently labeled secondary antibodies
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Imaging system capable of detecting fluorescence in microplates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibody against Cyclin K and the loading control protein.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Acquire fluorescent signals using an imaging system.
-
Normalize the Cyclin K signal to the loading control signal.
-
Calculate the DC50 (concentration for 50% degradation) value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the initial in vitro characterization of a molecular glue degrader like this compound.
A general workflow for the in vitro characterization of a molecular glue degrader.
References
- 1. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin K degrader this compound | cyclin K degarder | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DS17 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS17 is a potent and selective molecular glue that induces the degradation of Cyclin K.[1][2] As a key regulator of transcription, Cyclin K, in complex with cyclin-dependent kinase 12 (CDK12) and CDK13, plays a crucial role in gene expression, particularly of genes involved in the DNA damage response.[3][4][5] The degradation of Cyclin K disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells, making this compound a promising tool for cancer research and therapeutic development.[1][6]
This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to characterize its effects on Cyclin K degradation, cell viability, and downstream signaling pathways.
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[7] Specifically, this compound binds to the kinase domain of CDK12, creating a novel interface that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced ternary complex formation leads to the polyubiquitination of Cyclin K, the partner protein of CDK12, targeting it for degradation by the proteasome.[6][7] The degradation of Cyclin K subsequently inhibits the transcriptional activity of the CDK12/Cyclin K complex.[4]
Data Presentation
The efficacy of this compound is determined by its ability to induce the degradation of Cyclin K and inhibit cell proliferation. The following tables provide a template for summarizing quantitative data from cell-based assays. Due to the limited availability of specific DC50, Dmax, and IC50 values for this compound in the public domain, representative data for other well-characterized Cyclin K molecular glue degraders (e.g., HQ461, SR-4835) are included for illustrative purposes.
Table 1: Cyclin K Degradation
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Time Point (hours) |
| This compound | MDA-MB-231 | Western Blot | - | >80% at 1 µM | 5 |
| HQ461 | HCT116 | Western Blot | ~50 | >90 | 4 |
| SR-4835 | A549-HiBiT | HiBiT Assay | ~90 | >95 | 2 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Cell Viability
| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Time Point (hours) |
| This compound | Various | CellTiter-Glo | - | 72 |
| HQ461 | A549 | CellTiter-Glo | 1.3 | 72 |
| SR-4835 | MDA-MB-231 | CellTiter-Glo | ~0.1 | 72 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in cell-based assays.
Protocol 1: Assessment of Cyclin K Degradation by Western Blot
This protocol details the steps to quantify the degradation of Cyclin K in response to this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for Cyclin K and the loading control. Normalize the Cyclin K signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining Cyclin K. Plot the percentage of remaining Cyclin K against the log concentration of this compound to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound-induced Cyclin K degradation on cell proliferation and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range is 0.1 nM to 100 µM. Include a vehicle control (DMSO).
-
Incubation: Add the compound dilutions to the respective wells. Incubate the plate for a desired period, typically 72 hours, at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of this compound to calculate the IC50 or GI50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Cyclin K degradation observed | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and perform a time-course experiment. |
| Inactive this compound. | Ensure proper storage and handling of the compound. | |
| Cell line is resistant. | Use a different cell line known to be sensitive to CDK12/13 inhibition or Cyclin K degradation. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or washing steps. |
| Non-specific antibody binding. | Titrate the primary antibody concentration. | |
| Variable cell viability results | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This compound is a valuable research tool for studying the biological roles of Cyclin K and the therapeutic potential of its degradation. The protocols provided herein offer a framework for characterizing the cellular effects of this compound. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin K degrader this compound | cyclin K degarder | Probechem Biochemicals [probechem.com]
- 3. Cyclin K goes with Cdk12 and Cdk13 | Semantic Scholar [semanticscholar.org]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DS17 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of DS17, a novel therapeutic agent, using xenograft models. The protocols detailed below are designed for both standard cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), offering a robust framework for preclinical assessment of this compound.
This compound: Mechanism of Action
This compound is a targeted therapeutic agent hypothesized to modulate the Interleukin-17 (IL-17) signaling pathway. The IL-17 family of cytokines are known to play a significant role in inflammation and have been implicated in the pathogenesis of several autoimmune diseases and cancers.[1][2][3] IL-17 signaling can promote tumor growth by inducing the production of pro-inflammatory cytokines and chemokines.[3][4] this compound is designed to inhibit this pathway, thereby reducing inflammation within the tumor microenvironment and suppressing tumor growth.
Signaling Pathway of IL-17
The IL-17A/IL-17F signaling cascade is initiated by their binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[3][5] This binding event recruits the adaptor protein Act1, which in turn leads to the ubiquitination of TRAF6.[1][5] The activation of TRAF6 triggers downstream signaling cascades, including the MAPK, NF-κB, and C/EBPβ pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-1β), chemokines, and antimicrobial peptides.[3][4][5]
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the steps for establishing both cell line-derived (CDX) and patient-derived (PDX) xenograft models in immunodeficient mice.
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended due to their robust engraftment capabilities for human cells and tissues.[6]
-
Age: 6-8 weeks old female mice are typically used, except for prostate cancer models where male mice are appropriate.[6]
-
Acclimatization: Allow a 3-5 day acclimatization period for the mice upon arrival.[7]
-
Cell Culture: Culture cancer cells in their recommended medium until they are 70-80% confluent.
-
Harvesting:
-
Replace the medium with fresh medium 3-4 hours before harvesting.[7]
-
Wash cells with PBS, then add a minimal amount of trypsin-EDTA to detach the cells.[7]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[7]
-
Wash the cell pellet twice with sterile PBS.[7]
-
-
Cell Counting:
-
Resuspend the cell pellet in PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[7]
-
-
Injection Preparation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 3.0 x 107 cells/mL. This will allow for an injection of 3.0 x 106 cells in a 100 µL volume.[7]
-
Source: Patient tumor tissue is obtained with appropriate consent and handled following BSL-2 procedures.[6]
-
Implantation: A small fragment of the patient's tumor is implanted subcutaneously into the flank of an NSG mouse using a trocar.[6]
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Injection Site: Clean the injection site on the lower flank of the mouse with ethanol and iodine solutions.[7]
-
Injection (CDX): Using a 1-cc syringe with a 27- or 30-gauge needle, inject 100 µL of the cell suspension subcutaneously (s.c.).[7]
-
Implantation (PDX): Make a small incision and implant the tumor fragment subcutaneously.[6]
This compound Treatment Protocol
-
Tumor Growth Monitoring:
-
Treatment Initiation: Begin this compound treatment when tumors reach an average volume of 50-100 mm3.[7]
-
Dosing and Administration:
-
The specific dose, route of administration (e.g., intraperitoneal, oral), and treatment schedule for this compound should be determined from prior in vitro studies or dose-escalation studies.
-
A typical treatment cycle may last 28 days.[9]
-
-
Control Groups: Include a vehicle control group that receives the same volume and formulation as the this compound group, but without the active compound.
Experimental Workflow
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
| Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 10 | 75.2 ± 8.1 | 1520.5 ± 150.3 | N/A | 1.6 ± 0.2 |
| This compound (X mg/kg) | 10 | 74.8 ± 7.9 | 450.1 ± 95.7 | 70.4% | 0.5 ± 0.1 |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[6]
End-of-Study Procedures
-
Euthanasia: At the end of the study (or when tumors reach the predetermined size limit), euthanize the mice according to institutional guidelines.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for western blot or other molecular analyses.
-
Immunohistochemistry (IHC)
-
Purpose: To assess the in-situ expression of key biomarkers related to the this compound mechanism of action (e.g., p-NF-κB, Ki-67 for proliferation).
-
Protocol:
-
Paraffin-embed and section the fixed tumor tissues.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the staining intensity and distribution.
-
Western Blotting
-
Purpose: To quantify the expression levels of proteins in the IL-17 signaling pathway.
-
Protocol:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Conclusion
This document provides a detailed framework for conducting preclinical studies of this compound in xenograft models. Adherence to these protocols will ensure the generation of robust and reproducible data, which is crucial for the continued development of this novel therapeutic agent.
References
- 1. sinobiological.com [sinobiological.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
Application Notes and Protocols for In Vivo Studies
Disclaimer: The compound "DS17" did not yield specific results in the performed search. Based on the query context and search outcomes, it is highly probable that "this compound" is a typographical error for "Dasatinib" (often abbreviated as DST), a known tyrosine kinase inhibitor used in cancer research. The following application notes and protocols are based on the available information for Dasatinib. Information on the IL-17 signaling pathway is also provided as a potential area of interest.
Dasatinib (DST) Dosage and Administration for In Vivo Studies
Dasatinib is a potent oral multi-targeted kinase inhibitor. For in vivo studies, its poor aqueous solubility necessitates formulation strategies to enhance bioavailability.[1][2] A common approach is the use of a solid self-nanoemulsifying drug delivery system (S-SNEDDS).[1]
Quantitative Data Summary
| Parameter | Value | Species | Formulation | Administration Route | Source |
| Dosage | 15 mg/kg | Rat | Free Dasatinib and DST-S-SNEDDS | Oral Gavage | [1] |
Experimental Protocol: In Vivo Pharmacokinetic Study of Dasatinib in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of Dasatinib in a rat model.
1. Animal Model:
-
Species: Wistar rats (or other appropriate strain)
-
Sex: Male or Female
-
Weight: 200-250 g
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Formulation Preparation:
-
Dasatinib Suspension (for control group): Suspend the required amount of Dasatinib powder in a suitable vehicle (e.g., 0.5% w/v Tween® 80 in water).
-
DST-S-SNEDDS: Prepare the self-nanoemulsifying drug delivery system containing Dasatinib as described in the literature.[1] The formulation typically consists of an oil, a surfactant, and a co-surfactant.
3. Dosing and Administration:
-
Fasting: Animals should be fasted overnight before drug administration.
-
Grouping: Divide the animals into two groups (n=6 per group):
-
Group 1: Free Dasatinib suspension (15 mg/kg)
-
Group 2: DST-S-SNEDDS (equivalent to 15 mg/kg Dasatinib)
-
-
Administration: Administer the formulations via oral gavage.
4. Blood Sampling:
-
Collect blood samples (~100 µl) at predetermined time points (e.g., 0.5, 2, 6, 8, 12, and 24 hours) post-administration through retro-orbital puncture into heparinized tubes.[1]
-
To minimize stress and hypovolemic shock, alternate the animals from which samples are drawn at each time point.[1]
5. Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., 3000 RPM for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the concentration of Dasatinib in the plasma samples using a validated analytical method, such as HPLC-MS/MS.
6. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Experimental Workflow Diagram
Caption: In vivo pharmacokinetic study workflow for Dasatinib.
IL-17 Signaling Pathway
Should "this compound" refer to a modulator of the Interleukin-17 (IL-17) signaling pathway, understanding this pathway is crucial. IL-17 is a pro-inflammatory cytokine that plays a key role in host defense against certain infections and in the pathogenesis of autoimmune diseases.[3][4] The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade that leads to the activation of downstream transcription factors and the expression of inflammatory mediators.[5][6]
Canonical IL-17 Signaling Pathway Diagram
Caption: Simplified canonical IL-17 signaling pathway.
References
- 1. Solid Self Nano-Emulsifying Drug Delivery System of Dasatinib: Optimization, In-vitro, Ex-vivo and In-vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BRD9 Degradation by DS17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of BRD9 protein degradation induced by DS17, a heterobifunctional degrader. The described methodologies are essential for researchers investigating the therapeutic potential of targeted protein degradation in oncology and other fields.
Introduction
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] Dysregulation of BRD9 has been implicated in the pathogenesis of several cancers, including synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.[4][5]
This compound is a Proteolysis Targeting Chimera (PROTAC), a type of small molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][6] As a heterobifunctional molecule, this compound consists of a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (typically Cereblon, CRBN), and a linker connecting the two.[1][4] This simultaneous binding forms a ternary complex between BRD9, this compound, and the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[1]
Measuring the efficiency and specificity of this compound-induced BRD9 degradation is critical for its development as a chemical probe or therapeutic agent. This document outlines key experimental techniques to quantify BRD9 degradation, confirm the mechanism of action, and assess downstream cellular consequences.
Mechanism of Action: this compound-Mediated BRD9 Degradation
This compound operates by co-opting the ubiquitin-proteasome system. The process begins with the formation of a ternary complex, which is the critical step for degradation. This proximity, induced by this compound, allows the E3 ligase to transfer ubiquitin molecules to BRD9. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged BRD9 protein.
Quantitative Data Summary
The efficacy of BRD9 degraders is typically assessed by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The impact on cell proliferation is measured by the half-maximal inhibitory concentration (IC₅₀). The tables below summarize reported data for various BRD9 degraders across different cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase Recruited |
| dBRD9-A | Multiple Myeloma | 10 - 100 (IC₅₀) | 120 (5 days) | Cereblon |
| AMPTX-1 | MV4-11 | 0.5 | 6 | DCAF16 |
| AMPTX-1 | MCF-7 | 2 | 6 | DCAF16 |
| VZ185 | Not Specified | 4.5 | Not Specified | Cereblon |
| dBRD9 | EOL-1 | 4.872 (IC₅₀) | 168 (7 days) | Not Specified |
| HS-SY-II | Not Specified | < 10 | > 90% Dmax | Cereblon |
Note: Data compiled from multiple sources.[1] DC₅₀ and Dmax values can vary depending on specific experimental conditions.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders on Cell Viability
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Lines | 10 - 100 | 5 |
| QA-68 | MV4;11 | 1 - 10 | 6 |
| QA-68 | SKM-1 | 1 - 10 | 6 |
| dBRD9 | A204 | 89.8 | 7 |
Note: Data compiled from multiple sources.[1] IC₅₀ values are dependent on the cell line and assay duration.
Experimental Protocols
Herein are detailed protocols for essential assays to characterize the activity of this compound.
Protocol 1: Western Blot Analysis of BRD9 Degradation
This is the most common method to directly measure the reduction in BRD9 protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MOLM-13, HSSYII)[1]
-
This compound and DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest.[1] Allow adherent cells to attach overnight. Treat cells with a range of this compound concentrations (e.g., 0.5 nM to 5000 nM) and a DMSO vehicle control for a specified time (e.g., 4, 6, or 24 hours).[6]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[7]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1][7]
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[7]
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.[7]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[1][7]
-
Quantify band intensities using software like ImageJ. Normalize the BRD9 signal to the loading control.[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the formation of the BRD9-DS17-E3 ligase complex, which is the foundational mechanism of action for this compound.
Materials:
-
Co-Immunoprecipitation Kit (e.g., Pierce Co-IP Kit)[7] or Protein A/G magnetic beads[8]
-
Treated cell lysates (as prepared in Protocol 1)
-
Antibody against the E3 ligase (e.g., anti-CRBN) for pulldown[7]
-
Antibody against BRD9 for detection
-
Non-denaturing lysis buffer (e.g., 150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH 8.0)
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with this compound or DMSO as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
Lysate Pre-Clearing: To reduce non-specific binding, incubate the cell lysate (e.g., 1 mg of total protein) with Protein A/G beads for 1 hour at 4°C.[8] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[9]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[9]
-
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]
-
Western Blot Analysis: Analyze the eluted samples by Western Blot, probing the membrane with an anti-BRD9 antibody to detect co-immunoprecipitated BRD9.[7] A band for BRD9 in the this compound-treated sample (but not in the DMSO control) confirms the formation of the ternary complex.
Protocol 3: Cellular Viability Assay
This assay measures the downstream effect of BRD9 degradation on cell proliferation and viability. Luminescent assays measuring ATP levels are highly sensitive.
Materials:
-
Cell line of interest
-
White, opaque 96-well assay plates[10]
-
This compound and DMSO
-
Luminescent Cell Viability Assay Kit (e.g., CellTiter-Glo®, Promega)[2][10]
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent, 2 x 10⁴ for suspension) in a 96-well opaque-walled plate.[10]
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compounds to the wells. Include DMSO-only wells as a negative control. The final DMSO concentration should typically be below 0.5%.[10]
-
Incubation: Incubate the plate for the desired period (e.g., 5 days) under standard cell culture conditions.[1]
-
Assay Measurement:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[2]
-
Normalize the signal from treated wells to the DMSO control wells to calculate the percentage of viable cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[2]
-
Protocol 4: Quantitative BRD9 Degradation Kinetics (HiBiT Assay)
For a more precise and high-throughput measurement of degradation, the Nano-Glo® HiBiT assay can be used. This requires a cell line where endogenous BRD9 is tagged with a HiBiT peptide using CRISPR/Cas9 gene editing.
Materials:
-
BRD9-HiBiT tagged cell line
-
Nano-Glo® HiBiT Lytic Detection System (Promega)[10]
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate the BRD9-HiBiT cells and treat with a serial dilution of this compound as described in Protocol 3.
-
Incubation: Incubate for the desired time points to generate a kinetic profile (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Lysis and Detection:
-
Prepare the lytic reagent containing the LgBiT subunit according to the manufacturer's protocol.
-
Add a volume of the lytic reagent equal to the cell culture volume in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis and signal generation.[10]
-
-
Data Acquisition and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: DS17, a Potent Molecular Glue Degrader of Cyclin K for High-Throughput Screening Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS17 is a novel, high-efficiency molecular glue degrader that specifically induces the proteasomal degradation of Cyclin K.[1] With a reported half-maximal effective concentration (EC50) of 13 nM, this compound demonstrates remarkable potency, making it a valuable tool for cancer research and drug discovery.[1] This application note provides a detailed overview of this compound's mechanism of action, its application in high-throughput screening (HTS) for the discovery of novel cancer therapeutics, and protocols for its use and for the development of similar screening assays.
Mechanism of Action
This compound functions as a molecular glue, a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[2] Specifically, this compound facilitates the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[2] The degradation of Cyclin K, a crucial regulator of transcription and cell cycle progression, ultimately leads to cell death in susceptible cancer cell lines.[3][4]
The signaling pathway affected by this compound is centered on the activity of the CDK12-Cyclin K complex. This complex plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation and the expression of genes involved in the DNA damage response.[2][5] By inducing the degradation of Cyclin K, this compound effectively inhibits the kinase activity of CDK12, leading to a downregulation of key DNA damage response genes and subsequent apoptosis in cancer cells.
Data Presentation
The primary quantitative metric for the activity of this compound is its potency in inducing the degradation of its target, Cyclin K. This is typically measured as the half-maximal effective concentration (EC50).
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Cyclin K Degradation | Cellular Assay | 13 | [1] |
Mandatory Visualization
Caption: this compound-mediated degradation of Cyclin K.
Experimental Protocols
High-throughput screening for molecular glues like this compound requires robust and scalable assay formats. Below are generalized protocols for primary and secondary screening, adaptable for the identification of novel Cyclin K degraders.
Protocol 1: Primary High-Throughput Screen (HTS) for Cyclin K Degraders
This protocol describes a cellular assay using a reporter system to identify compounds that induce the degradation of Cyclin K. A common approach is to use a fusion protein of Cyclin K with a luciferase reporter (e.g., NanoLuc®).
Materials:
-
Human cancer cell line expressing Cyclin K-NanoLuc® fusion protein (e.g., HEK293T, HCT116)
-
Assay plates (e.g., 384-well or 1536-well, white, solid bottom)
-
Compound library
-
Nano-Glo® Luciferase Assay Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the Cyclin K-NanoLuc® expressing cells into the assay plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add compounds from the library to the assay plates at a final concentration typically ranging from 1-10 µM. Include appropriate controls (e.g., DMSO as a negative control, a known Cyclin K degrader as a positive control if available).
-
Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for compound-induced degradation of the fusion protein.
-
Lysis and Luminescence Reading: Add Nano-Glo® Luciferase Assay Reagent to each well to lyse the cells and initiate the luciferase reaction.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader. A decrease in luminescence signal relative to the DMSO control indicates potential degradation of the Cyclin K-NanoLuc® fusion protein.
Caption: High-throughput screening workflow.
Protocol 2: Secondary Assay - Western Blot for Endogenous Cyclin K Degradation
This protocol is used to validate hits from the primary screen by confirming their ability to degrade the endogenous, non-tagged Cyclin K protein.
Materials:
-
Selected cancer cell line (e.g., HCT116, MDA-MB-231)
-
Hit compounds identified from the primary screen
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against Cyclin K
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Plate cells in multi-well plates (e.g., 6-well or 12-well) and allow them to attach overnight. Treat the cells with various concentrations of the hit compounds for the desired time (e.g., 4, 8, 16 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Normalize the protein lysates and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with the primary antibody against Cyclin K overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of Cyclin K degradation relative to the loading control.
Conclusion
This compound is a potent and specific molecular glue degrader of Cyclin K, representing a promising chemical tool for cancer research and a lead compound for the development of novel therapeutics. The high-throughput screening protocols outlined in this application note provide a framework for the identification and characterization of new molecular glues targeting Cyclin K and other challenging drug targets. The use of such screening platforms will be instrumental in advancing the field of targeted protein degradation.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin K - Wikipedia [en.wikipedia.org]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting BRD9 Protein Levels Following DS17 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the detection and quantification of Bromodomain-containing protein 9 (BRD9) levels in cultured cells following treatment with DS17, a putative BRD9-targeting compound. The protocol is designed for researchers in academic and industrial settings investigating the efficacy and mechanism of action of novel therapeutic agents targeting BRD9.
Introduction
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, playing a crucial role in the regulation of gene expression.[1][2] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma and acute myeloid leukemia, making it an attractive target for therapeutic intervention.[2][3][4] this compound is a compound designed to target BRD9, and this protocol provides a detailed method to assess its effect on cellular BRD9 protein levels using Western blotting.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on BRD9 levels is depicted below. This process begins with cell culture and treatment, followed by protein extraction, quantification, and subsequent detection by Western blot.
Signaling Pathway of BRD9 Degradation by a PROTAC-like Compound (e.g., this compound)
Compounds like this compound are often designed as Proteolysis Targeting Chimeras (PROTACs) or molecular glues that induce the degradation of the target protein.[1][5] The diagram below illustrates the putative mechanism of action for a BRD9-degrading compound.
Detailed Experimental Protocol: Western Blot for BRD9
This protocol outlines the steps for determining dose- and time-dependent effects of this compound on BRD9 protein levels.
Materials
-
Cell Line: A relevant cancer cell line (e.g., synovial sarcoma cell line, acute myeloid leukemia cell line).
-
Reagents:
-
This compound compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific).
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific).
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific).
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane (0.45 µm).
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-BRD9 antibody (e.g., Cell Signaling Technology #58906, recommended dilution 1:1000).[6]
-
Anti-GAPDH or anti-β-actin antibody (loading control).
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate).
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
-
Equipment:
-
Cell culture incubator and hoods.
-
Microcentrifuge.
-
Gel electrophoresis apparatus.
-
Western blot transfer system (wet or semi-dry).
-
Imaging system for chemiluminescence detection.
-
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[7]
-
Allow adherent cells to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[7]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[7][8]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8]
-
Carefully transfer the supernatant (protein lysate) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7] Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][7]
-
Incubate the membrane with the primary anti-BRD9 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[6][7][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) following the same immunoblotting steps to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[7]
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. The values are hypothetical and should be replaced with experimental results. DC₅₀ (half-maximal degradation concentration) should be calculated from the dose-response curve.
| Treatment Group | Concentration | Treatment Time (hours) | Normalized BRD9 Intensity (Arbitrary Units) | % BRD9 Remaining (Compared to Vehicle) |
| Vehicle Control | 0 µM | 24 | 1.00 | 100% |
| This compound | 0.01 µM | 24 | 0.85 | 85% |
| This compound | 0.1 µM | 24 | 0.52 | 52% |
| This compound | 1 µM | 24 | 0.15 | 15% |
| This compound | 10 µM | 24 | 0.05 | 5% |
| Calculated DC₅₀ | ~0.1 µM | 24 |
Note: The optimal concentrations and treatment times for this compound should be determined empirically through dose-response and time-course experiments. The provided protocol serves as a starting point for these investigations. For accurate quantitative analysis, it is crucial to ensure that the chemiluminescent signal is within the linear range of detection and to use appropriate normalization strategies.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Identifying Mechanisms of Resistance to DS17, a Cyclin K Degrader, Using Genome-Wide CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of drug resistance is a primary challenge in cancer therapy, limiting the long-term efficacy of targeted agents. DS17 is a novel molecular glue that induces the degradation of Cyclin K, a critical component of the positive transcription elongation factor b (P-TEFb) complex, with a potent EC50 of 13 nM[1]. By degrading Cyclin K, this compound disrupts transcriptional regulation and cell cycle progression, making it a promising therapeutic agent in oncology[1]. However, as with other targeted therapies, the development of resistance is a foreseeable obstacle.
Genome-wide CRISPR-Cas9 screens have become powerful and indispensable tools for systematically identifying genes and pathways that mediate drug resistance or sensitivity[2][3][4]. These unbiased, high-throughput screens allow for the interrogation of thousands of genes simultaneously. By creating a pooled population of cells, each with a single gene knockout, researchers can identify which genetic perturbations allow cells to survive in the presence of a drug, thus revealing resistance mechanisms[5][6][7]. This application note provides a detailed protocol for performing a CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 resistance screen involves several key stages, from the initial preparation of the cell line to the final validation of candidate resistance genes. The process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then subjected to selection pressure with this compound to enrich for resistant cells. Genomic DNA from surviving cells is sequenced to identify the sgRNAs that are overrepresented, pointing to the genes whose knockout confers resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dunexbio.com [dunexbio.com]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of DS17, a Cyclin K Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS17 is a potent and selective molecular glue degrader of cyclin K, a key regulatory protein involved in the control of transcription and cell cycle progression. By inducing the proximity of cyclin K to the DDB1-CUL4A/B E3 ubiquitin ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on cyclin K.
These application notes provide a detailed overview of the synthesis and purification methods for this compound, based on established procedures for analogous 2,6,9-trisubstituted purine derivatives. Additionally, the mechanism of action of this compound is illustrated to provide a comprehensive understanding of its biological function.
Data Presentation
Table 1: Summary of Key Performance Metrics for this compound
| Parameter | Value | Reference |
| EC50 for Cyclin K Degradation | 13 nM | [1] |
| Molecular Formula | C₂₀H₂₄Cl₂N₈O | [1] |
| Molecular Weight | 463.36 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
Table 2: Illustrative Purification Parameters for this compound via Preparative HPLC
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Injection Volume | 1 mL (in DMSO) |
| Purity (Post-Purification) | >98% (by analytical HPLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general synthetic route for 2,6,9-trisubstituted purine analogs, which can be adapted for the synthesis of this compound. The synthesis involves a three-step process starting from 2,6-dichloropurine.
Materials:
-
2,6-Dichloropurine
-
Appropriate alkyl halide (for N9-alkylation)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
(S)-2-amino-1-butanol
-
2-(3,4-dichlorophenyl)acetonitrile
-
Triethylamine (TEA)
-
Anhydrous solvents (DMF, Acetonitrile)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)
Procedure:
-
N9-Alkylation of 2,6-Dichloropurine:
-
To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the N9-alkylated product.
-
-
Substitution at C6:
-
Dissolve the N9-alkylated 2,6-dichloropurine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add (S)-2-amino-1-butanol (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at 80°C for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the C6-substituted intermediate.
-
-
Substitution at C2:
-
To a solution of the C6-substituted intermediate (1.0 eq) in anhydrous DMF, add 2-(3,4-dichlorophenyl)acetonitrile (1.5 eq) and a suitable base such as sodium hydride (NaH, 1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified as described in Protocol 2.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a standard method for the purification of small molecule compounds like this compound using reverse-phase high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
HPLC-grade water, acetonitrile, and formic acid
-
Dimethyl sulfoxide (DMSO) for sample dissolution
-
Rotary evaporator and lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound product from the synthesis step in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Method Development (Analytical Scale):
-
Develop a suitable separation method on an analytical HPLC system using a C18 column.
-
Optimize the gradient of acetonitrile in water (both with 0.1% formic acid) to achieve good separation of the desired product from impurities.
-
-
Scale-up to Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Inject the dissolved crude sample onto the column.
-
Run the preparative HPLC using the optimized gradient from the analytical scale, adjusting the flow rate according to the column dimensions (see Table 2).
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the peak of the this compound compound.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final purified this compound as a solid.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a molecular glue degrader of Cyclin K.
Caption: General synthetic workflow for the preparation of this compound.
References
Application Notes and Protocols for Cellular Uptake and Distribution of DS17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and distribution of DS17, a potent and selective molecular glue degrader of cyclin K. Understanding the pharmacokinetics and pharmacodynamics of this compound at the cellular level is critical for its development as a potential therapeutic agent in oncology.
Introduction to this compound
This compound is a small molecule that functions as a molecular glue, inducing the proximity of cyclin K to the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] With a reported EC50 of 13 nM for cyclin K degradation, this compound is a highly potent compound in cancer research.[4][5] The cellular uptake, intracellular concentration, and distribution of this compound are key parameters that influence its efficacy and therapeutic window.
Data Presentation
Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. All quantitative data from cellular uptake and distribution studies of this compound should be summarized in clearly structured tables.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Method | Intracellular this compound Concentration (µM) | % of this compound Positive Cells |
| MDA-MB-231 | 1 | 1 | LC-MS/MS | Data | N/A |
| 1 | 6 | LC-MS/MS | Data | N/A | |
| 1 | 24 | LC-MS/MS | Data | N/A | |
| 1 | 1 | Flow Cytometry | N/A | Data | |
| 1 | 6 | Flow Cytometry | N/A | Data | |
| 1 | 24 | Flow Cytometry | N/A | Data | |
| HEK293T | 1 | 1 | LC-MS/MS | Data | N/A |
| 1 | 6 | LC-MS/MS | Data | N/A | |
| 1 | 24 | LC-MS/MS | Data | N/A | |
| 1 | 1 | Flow Cytometry | N/A | Data | |
| 1 | 6 | Flow Cytometry | N/A | Data | |
| 1 | 24 | Flow Cytometry | N/A | Data |
Table 2: Subcellular Distribution of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Subcellular Fraction | This compound Concentration (µM) | % of Total Intracellular this compound |
| MDA-MB-231 | 1 | 6 | Cytosol | Data | Data |
| 1 | 6 | Nucleus | Data | Data | |
| 1 | 6 | Mitochondria | Data | Data | |
| 1 | 6 | Microsomes | Data | Data | |
| HEK293T | 1 | 6 | Cytosol | Data | Data |
| 1 | 6 | Nucleus | Data | Data | |
| 1 | 6 | Mitochondria | Data | Data | |
| 1 | 6 | Microsomes | Data | Data |
Table 3: In Vivo Biodistribution of Radiolabeled this compound
| Animal Model | Time Post-Injection (hours) | Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Nude Mouse (MDA-MB-231 Xenograft) | 1 | Blood | Data |
| 1 | Tumor | Data | |
| 1 | Liver | Data | |
| 1 | Kidney | Data | |
| 1 | Spleen | Data | |
| 1 | Lung | Data | |
| 1 | Brain | Data | |
| 24 | Blood | Data | |
| 24 | Tumor | Data | |
| 24 | Liver | Data | |
| 24 | Kidney | Data | |
| 24 | Spleen | Data | |
| 24 | Lung | Data | |
| 24 | Brain | Data |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures to study its cellular uptake, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the cellular uptake and distribution of this compound.
Protocol 1: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol is designed for the visualization and semi-quantitative analysis of this compound uptake using a fluorescent derivative of this compound or a co-staining approach.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HEK293T)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorescently labeled this compound (this compound-Fluorophore) or unlabeled this compound
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysosomal and mitochondrial fluorescent trackers (optional)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment: Prepare a stock solution of this compound-Fluorophore in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-Fluorophore containing medium. Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound-Fluorophore.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining:
-
Wash the cells twice with PBS.
-
Incubate with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.
-
(Optional) For co-localization studies, incubate with specific organelle trackers prior to fixation according to the manufacturer's instructions.
-
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the this compound-Fluorophore and other stains. For quantitative analysis, ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples.
Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the high-throughput quantification of cellular uptake of a fluorescently labeled this compound.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Fluorescently labeled this compound (this compound-Fluorophore)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
This compound Treatment: Treat the cells with various concentrations of this compound-Fluorophore for different time points as described in Protocol 1.
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.
-
-
Cell Pelleting and Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of PBS or flow cytometry buffer.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for the specific fluorophore.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of intracellular this compound-Fluorophore.
-
Protocol 3: Quantitative Analysis of Intracellular this compound by LC-MS/MS
This protocol provides the most accurate quantification of unlabeled this compound within cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Unlabeled this compound
-
PBS
-
Trypsin-EDTA
-
Cell scraper
-
Methanol with an internal standard
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Treatment: Seed a known number of cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and treat with unlabeled this compound as previously described.
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a known volume of ice-cold methanol containing a suitable internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.
-
-
Data Normalization: Normalize the amount of this compound to the number of cells or total protein content to determine the intracellular concentration.
Protocol 4: In Vivo Biodistribution Study using Radiolabeled this compound (Conceptual Framework)
This protocol outlines the general steps for a biodistribution study, which would require specialized facilities and expertise in handling radioisotopes.
Conceptual Steps:
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H, ¹⁴C, or ¹²⁵I). The choice of radioisotope will depend on the desired half-life and detection method.[6][7]
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.
-
Administration: Administer the radiolabeled this compound to the animals via a clinically relevant route (e.g., intravenous or oral).[8]
-
Tissue Collection: At various time points post-administration, euthanize the animals and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, lungs, brain).
-
Quantification of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a suitable detector (e.g., liquid scintillation counter for ³H and ¹⁴C, or a gamma counter for ¹²⁵I).
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tissue distribution profile and identify organs with high accumulation of this compound.
-
References
- 1. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Quantitative Analysis of DS17 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DS17, a novel therapeutic agent, in human plasma.[1][2] The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS), this compound-d4, to ensure accuracy and precision.[3][4][5] The described method is suitable for high-throughput analysis in clinical and preclinical studies, offering excellent sensitivity and a wide dynamic range.
Introduction
This compound is a small molecule drug candidate currently under investigation for its therapeutic potential. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential.[2] LC-MS/MS is the preferred technology for such applications due to its high sensitivity, selectivity, and speed.[1][6] This note details a complete protocol for the extraction and quantification of this compound from human plasma, adhering to the principles outlined in regulatory guidelines.[7][8][9][10]
Experimental
-
This compound reference standard (≥99% purity)
-
This compound-d4 (stable isotope-labeled internal standard, ≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d4 in 1 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13][14]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
-
Seal the plate and place it in the autosampler.
Protocols
Protocol 1: this compound Sample Preparation using Protein Precipitation
This protocol outlines the step-by-step procedure for extracting this compound from human plasma.
Caption: Workflow for this compound extraction from plasma.
Protocol 2: LC-MS/MS Analysis
This protocol details the instrumental conditions for the quantification of this compound.
LC Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
MS/MS Parameters:
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ion Source | ESI+ |
| Capillary Voltage | 3500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) | CXP (V) |
| This compound | 450.2 | 250.1 | 80 | 35 | 12 |
| This compound-d4 | 454.2 | 254.1 | 80 | 35 | 12 |
Data Presentation and Results
The method was validated according to FDA bioanalytical method validation guidelines.[7][15] The calibration curve was linear over the range of 1 to 1000 ng/mL.
Table 1: Calibration Curve Summary
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 98.5 | 8.2 |
| 5 | 101.2 | 6.5 |
| 50 | 99.8 | 4.1 |
| 250 | 102.5 | 3.5 |
| 750 | 100.9 | 2.8 |
| 1000 (ULOQ) | 99.1 | 3.1 |
Table 2: Inter-day and Intra-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 3 | 103.1 | 7.5 | 101.5 | 8.9 |
| MQC | 400 | 98.9 | 5.2 | 99.8 | 6.3 |
| HQC | 800 | 101.7 | 4.8 | 102.3 | 5.7 |
Hypothetical Signaling Pathway of this compound
To illustrate the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. This diagram is for illustrative purposes only.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method, making it well-suited for supporting drug development programs.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bioxpedia.com [bioxpedia.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. fda.gov [fda.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. centerforbiosimilars.com [centerforbiosimilars.com]
- 10. fda.gov [fda.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. a protein precipitation extraction method [protocols.io]
- 15. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DS17 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of DS17, a potent molecular glue degrader of cyclin K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule that functions as a molecular glue, inducing the degradation of cyclin K.[1][2] It is a valuable tool in cancer research due to its role in cell cycle regulation and transcription. However, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to precipitation in experimental assays, affecting data reproducibility and interpretation.
Q2: My this compound precipitated after diluting my DMSO stock into an aqueous buffer. What happened?
A2: This phenomenon, known as "solvent-shift precipitation," is common for hydrophobic compounds. This compound is highly soluble in dimethyl sulfoxide (DMSO), but when this concentrated stock solution is introduced into an aqueous environment (like PBS or cell culture media), the abrupt change in solvent polarity causes the compound to fall out of solution. The final concentration of this compound in your aqueous solution likely exceeded its solubility limit in that specific medium.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiments?
A3: To minimize solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in cell-based assays below 0.5%. Ideally, the concentration should be consistent across all experimental conditions, including vehicle controls.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, gentle heating (e.g., to 37°C) and sonication can be effective methods to help dissolve this compound that has precipitated or is slow to dissolve in a formulation. However, it is crucial to ensure that the compound is stable at the applied temperature and that prolonged sonication does not lead to degradation.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, a specific formulation is often required for in vivo administration. A commonly used vehicle for similar hydrophobic compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. This combination of a primary solvent, a co-solvent, a surfactant, and an aqueous carrier helps to maintain the compound in solution. A detailed protocol for preparing an in vivo formulation is provided in the Experimental Protocols section.
Data Presentation: this compound Solubility
The following tables summarize the known solubility of this compound. It is important to note that comprehensive quantitative data for this compound in various aqueous buffers is not widely published. Researchers are encouraged to determine the kinetic and thermodynamic solubility in their specific experimental systems using the protocols provided below.
| Solvent | Concentration | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 215.81 mM | Ultrasonic treatment may be required. Use of anhydrous, newly opened DMSO is recommended for optimal results.[1] |
| Formulation Component | Percentage | Purpose | Notes |
| DMSO | 10% | Primary Solvent | A higher concentration used to initially dissolve this compound. |
| PEG300 | 40% | Co-solvent | Helps to maintain the solubility of this compound when diluted in an aqueous environment. |
| Tween-80 | 5% | Surfactant/Emulsifier | Stabilizes the formulation and prevents precipitation. |
| Saline | 45% | Aqueous Vehicle | The final diluent to bring the formulation to the desired volume and physiological compatibility. |
| Resulting Solubility | ≥ 2.5 mg/mL | Final Concentration | This formulation can achieve a clear solution of this compound suitable for in vivo studies. Gentle heating or sonication may be used to aid dissolution if precipitation occurs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add anhydrous DMSO to the powder to achieve a high-concentration stock solution, typically 10 mM.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare this compound Dilutions: From your 10 mM this compound stock in DMSO, prepare a series of dilutions in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each this compound-DMSO dilution to 98 µL of your target aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Equilibration: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Observation: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
Quantification (Optional): To quantify precipitation, measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution of this compound at 2.5 mg/mL.
-
Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Stepwise Dilution:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution. Mix thoroughly by vortexing.
-
To this mixture, add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
-
Final Checks: If any precipitation is observed, the solution can be gently warmed or sonicated. This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: Signaling pathway of this compound-mediated Cyclin K degradation.
Caption: Experimental workflow for preparing and using this compound solutions.
References
Technical Support Center: Optimizing DS17 Concentration for Maximum BRD9 Degradation
Welcome to the technical support center for the optimization of DS17-mediated BRD9 degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-mediated BRD9 degradation?
A1: this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of Bromodomain-containing protein 9 (BRD9). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation offers a potent and selective method for reducing BRD9 levels within the cell.[1][2]
Q2: What is a typical starting concentration range for this compound?
A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration of this compound for your specific cell line. Based on data from analogous BRD9 degraders, a starting concentration range of 0.1 nM to 1000 nM is advisable.[3] Some potent BRD9 degraders show efficacy at low nanomolar concentrations.[4][5]
Q3: How long should I treat my cells with this compound?
A3: The kinetics of BRD9 degradation are time-dependent and can vary between cell types and degrader compounds. A time-course experiment is recommended, with typical time points ranging from 2 to 24 hours. Significant degradation of BRD9 has been observed in as little as a few hours with some degraders.[1]
Q4: How can I confirm that this compound is specifically degrading BRD9?
A4: The most common method to confirm BRD9 degradation is Western blotting.[1][2] To ensure specificity, it is important to include proper controls, such as a vehicle control (e.g., DMSO) and potentially a negative control compound that binds to BRD9 but does not engage the E3 ligase. Additionally, assessing the levels of other related proteins, like BRD4 or BRD7, can help confirm the selectivity of this compound.
Q5: What are potential off-target effects of this compound?
A5: While this compound is designed for specific BRD9 degradation, off-target effects can occur. These may include the degradation of other proteins with structural similarities to BRD9 or unintended interactions with other cellular components. Proteomics-based approaches, such as mass spectrometry, can be employed to assess the global protein expression profile of cells upon this compound treatment to identify any off-target degradation.
Troubleshooting Guide
Issue 1: No or minimal BRD9 degradation is observed.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Very high concentrations can sometimes lead to a "hook effect," where the formation of the productive ternary complex (this compound-BRD9-E3 ligase) is inhibited, so be sure to include lower concentrations in your titration.[3]
-
-
Possible Cause: Inappropriate treatment time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for your cell line.
-
-
Possible Cause: Low expression of the required E3 ligase in the cell line.
-
Solution: Confirm the expression levels of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line of interest via Western blot or other protein detection methods.[1]
-
-
Possible Cause: this compound instability or poor solubility.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and is stable in your cell culture medium for the duration of the experiment.
-
Issue 2: High cell toxicity or death is observed.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Lower the concentration of this compound used in your experiments. Determine the IC50 value for cell viability in parallel with your degradation experiments.
-
-
Possible Cause: The vehicle (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the vehicle in the cell culture medium is at a non-toxic level, typically below 0.5%.
-
-
Possible Cause: On-target toxicity due to BRD9 degradation.
-
Solution: BRD9 is known to be essential for the proliferation of certain cancer cell lines.[6] The observed toxicity may be a direct result of BRD9 loss. Consider using a lower concentration of this compound or a shorter treatment time to mitigate acute toxicity while still achieving significant degradation.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell confluence or passage number.
-
Solution: Standardize your cell seeding density to ensure consistent confluence at the time of treatment. Use cells within a consistent and low passage number range.
-
-
Possible Cause: Inconsistent this compound preparation.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation of the compound.
-
-
Possible Cause: Variability in Western blot procedure.
-
Solution: Ensure consistent protein loading between lanes by performing a protein quantification assay (e.g., BCA). Always normalize BRD9 band intensity to a loading control (e.g., GAPDH, β-actin).[1]
-
Quantitative Data Summary
The following table summarizes the reported cellular activity of various BRD9 degraders, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| dBRD9-A | OPM2, H929 | 10 - 100 (IC₅₀) | Not Specified | 120 | Cereblon | [1] |
| AMPTX-1 | MV4-11 | 0.5 | >90 | 6 | DCAF16 | [3] |
| AMPTX-1 | MCF-7 | 2 | ~70 | 6 | DCAF16 | [3] |
| CW-3308 | HS-SY-II | < 10 | >90 | Not Specified | Cereblon | [1] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the dose-dependent degradation of BRD9 protein levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow adherent cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired treatment time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound-Mediated BRD9 Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 5. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 6. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of DS17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and minimizing the off-target effects of the small molecule inhibitor, DS17. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the function of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.
-
Lack of translational potential: Promising results in preclinical studies may not be reproducible in clinical settings if the efficacy is linked to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.
Therefore, minimizing and characterizing the off-target effects of this compound is crucial for obtaining reliable data and for the successful development of a selective therapeutic agent.
Q2: How can I proactively minimize the off-target effects of this compound in my experimental design?
A2: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-target proteins.
-
Select Highly Selective Inhibitors: When available, choose inhibitors that have been extensively characterized and are known to be highly selective for the intended target.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold of the molecule itself.
Q3: What experimental approaches can I use to identify the off-target profile of this compound?
A3: A multi-pronged approach is recommended to comprehensively identify the off-target profile of this compound:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases (e.g., >400) to determine its inhibitory activity (IC₅₀) against a wide range of related and unrelated kinases.[1][2] This provides a broad overview of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its target and potential off-targets in intact cells. It measures the change in the thermal stability of proteins upon ligand binding.
-
Affinity Chromatography-Mass Spectrometry: Immobilized this compound can be used to "pull down" interacting proteins from cell lysates. These interacting partners are then identified by mass spectrometry.
-
Genetic Approaches (Knockdown/Knockout): Techniques like CRISPR-Cas9 or siRNA can be used to reduce or eliminate the expression of the intended target. If the biological effect of this compound is still observed in the absence of the primary target, it strongly suggests an off-target mechanism.
Troubleshooting Guide
Q: I am observing a significant cellular phenotype at a concentration of this compound that is much higher than its reported IC₅₀ for the primary target. Could this be an off-target effect?
A: Yes, this is a strong indication of a potential off-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate this compound to determine the minimal concentration required to see the desired on-target effect (e.g., inhibition of a specific phosphorylation event). Compare this to the concentration required to produce the broader cellular phenotype.
-
Consult Kinase Profiling Data: If available, review broad-spectrum kinase profiling data for this compound to identify potential off-targets that are inhibited at concentrations consistent with the observed phenotype.
-
Use a Negative Control: Treat cells with a structurally similar, inactive analog of this compound. If the phenotype disappears, it is more likely to be a specific on- or off-target effect of this compound.
-
Validate with a Second, Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target that has a different chemical structure. If this second inhibitor reproduces the on-target effect without causing the broad cellular phenotype, it further points to an off-target issue with this compound.
-
Q: My results with this compound are inconsistent across different cell lines. What could be the cause?
A: This inconsistency could be due to varying expression levels of the on-target or off-target proteins in different cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Use techniques like Western Blot or qPCR to confirm that the intended target of this compound is expressed at similar levels in all the cell lines you are using.
-
Investigate Potential Off-Target Expression: If you have identified potential off-targets from profiling screens, check their expression levels in your panel of cell lines. A high expression of an off-target in a particular cell line could explain a differential response.
-
Standardize Experimental Conditions: Ensure that cell culture conditions, passage number, and confluency are as consistent as possible across experiments and cell lines.
-
Quantitative Data Summary
Comprehensive selectivity profiling is essential to understand the off-target landscape of this compound. Below is a hypothetical summary of in vitro kinase profiling data for this compound.
| Target | IC₅₀ (nM) | Selectivity (Fold vs. Primary Target A) | Notes |
| Primary Target A | 15 | 1 | Intended Target |
| Off-Target Kinase 1 | 850 | 57 | Moderate off-target activity |
| Off-Target Kinase 2 | 1,250 | 83 | Moderate off-target activity |
| Off-Target Kinase 3 | 2,300 | 153 | Weak off-target activity |
| Off-Target Kinase 4 | >10,000 | >667 | Considered inactive at typical doses |
| Off-Target Kinase 5 | >10,000 | >667 | Considered inactive at typical doses |
Table 1: Hypothetical in vitro kinase selectivity profile for this compound. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. A higher IC₅₀ value indicates weaker inhibition.
Experimental Protocols
Key Experiment: In Vitro Kinase Profiling
This protocol outlines a common method for determining the selectivity of this compound against a broad panel of protein kinases using a radiometric assay format.[1]
Objective: To determine the IC₅₀ values of this compound for a large number of kinases to assess its selectivity profile.
Materials:
-
Purified recombinant kinases (a diverse panel of >400 kinases is recommended).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Non-radiolabeled ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare this compound Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A common starting concentration is 100 µM.
-
Plate Setup: In the wells of a microplate, add the kinase reaction buffer and the appropriate purified kinase.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of non-radiolabeled ATP should ideally be at the Kₘ for each respective kinase to ensure accurate IC₅₀ determination.[1][3]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unbound ATP.
-
Scintillation Counting: Dry the plates and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
-
Visualizations
References
Technical Support Center: Addressing DS17 Instability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the novel cell culture supplement, DS17. The following information is designed to help identify, mitigate, and manage issues arising from this compound degradation to ensure experimental reproducibility and optimal cell culture performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in my cell culture medium?
This compound is a chemically defined supplement designed to enhance specific cellular processes, such as proliferation, viability, or productivity in a variety of cell lines. Its stability is crucial for maintaining a consistent culture environment and achieving reliable experimental outcomes.
Q2: What are the common signs of this compound instability in my cell culture?
Indicators of this compound degradation can include:
-
A rapid shift in the pH of the culture medium.
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Precipitate formation in the medium, which may or may not coincide with a pH change.[1][2]
-
Decreased cell growth, viability, or productivity compared to expected performance.
-
Increased variability between experimental replicates.
-
Observable changes in cell morphology.
Q3: What factors can cause this compound to degrade?
Based on the behavior of other labile components in cell culture media, this compound instability may be triggered by several factors:[3][4][5]
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Exposure to Light: Similar to vitamins like riboflavin and folic acid, prolonged exposure to light, especially UV rays, can induce photochemical degradation.[3]
-
Elevated Temperatures: Storing or incubating the medium at temperatures above the recommended range can accelerate chemical breakdown.
-
Oxidation: The presence of dissolved oxygen and reactive oxygen species can lead to oxidative degradation.
-
pH Extremes: Both acidic and basic conditions outside the optimal physiological range can catalyze the breakdown of this compound.
-
Interactions with Other Media Components: Certain metal ions or other reactive molecules in the basal medium can contribute to this compound instability.[3]
Q4: How can I minimize this compound degradation during storage and handling?
To maintain the stability of this compound, adhere to the following best practices:
-
Store in the Dark: Keep this compound-containing media and stock solutions protected from light by using amber bottles or storing them in a dark environment.[3]
-
Refrigerate Properly: Store the media at the recommended temperature, typically 2-8°C, and avoid repeated freeze-thaw cycles.[1]
-
Aliquot Stock Solutions: Prepare single-use aliquots of this compound stock solutions to minimize contamination and degradation from repeated handling.
-
Use Freshly Supplemented Media: For optimal performance, add this compound to the basal medium shortly before use.
Q5: Are there any strategies to stabilize this compound in my culture medium?
Yes, several strategies can be employed to enhance the stability of labile components in cell culture media:
-
Addition of Antioxidants: Supplementing the medium with antioxidants may help to mitigate oxidative degradation.[3]
-
Use of Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA could be beneficial.[3]
-
Analog Substitution: In some cases, more stable analogs of a compound can be used. For example, L-alanyl-L-glutamine or glycyl-L-glutamine are stable dipeptides used in place of the less stable L-glutamine.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to this compound instability.
| Problem | Possible Cause | Suggested Solution |
| Reduced Cell Growth/Viability | This compound degradation leading to nutrient depletion or formation of toxic byproducts. | 1. Prepare fresh media with a new lot of this compound. 2. Measure the concentration of this compound over time to confirm degradation (See Experimental Protocols). 3. Supplement media with stabilizing agents like antioxidants.[3] |
| High Variability Between Replicates | Inconsistent degradation of this compound across different culture vessels. | 1. Ensure uniform storage and handling of all media. 2. Minimize exposure of media to light and elevated temperatures during experiments. 3. Use a consistent protocol for media preparation and supplementation. |
| Precipitate in Medium | This compound degradation products may be insoluble. | 1. If a pH shift is also observed, it may indicate contamination; discard the medium.[1][2] 2. If no pH change, warm the medium to 37°C and swirl to dissolve. If the precipitate remains, it is likely due to degradation and the medium should be discarded.[2] |
| Rapid pH Shift | Acidic or basic byproducts from this compound breakdown. | 1. Confirm that the incubator's CO2 levels are correct.[1][2] 2. Check for microbial contamination.[1] 3. If the issue persists with fresh media, consider the buffering capacity of your medium and the potential for acidic byproducts from this compound degradation. |
Experimental Protocols
Protocol 1: Quantification of this compound Concentration by HPLC
This protocol allows for the monitoring of this compound concentration over time to assess its stability under various conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (specific to this compound, to be determined empirically)
-
This compound standard of known concentration
-
Cell culture medium samples
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture medium at various time points (e.g., 0, 24, 48, 72 hours) from cultures under different conditions (e.g., light vs. dark, 37°C vs. 4°C).
-
Centrifuge the samples to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the this compound standard in fresh basal medium to create a standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the standards and prepared samples.
-
Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Use the standard curve to determine the concentration of this compound in the experimental samples.
-
Plot the concentration of this compound over time for each condition to determine its degradation rate.
-
Visualizations
References
- 1. adl.usm.my [adl.usm.my]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Overcoming Resistance to Anti-CDH17 Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to anti-Cadherin 17 (CDH17) therapies, hereafter referred to as DS17, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (anti-CDH17 therapies)?
A1: this compound therapies, particularly antibody-drug conjugates (ADCs), target Cadherin 17 (CDH17), a cell adhesion protein frequently overexpressed in gastrointestinal cancers like colorectal, gastric, and pancreatic cancer.[1][2] The antibody component of the ADC binds to CDH17 on the cancer cell surface, leading to the internalization of the ADC.[2] Once inside the cell, a linker is cleaved, releasing a cytotoxic payload that induces DNA damage and apoptosis.[2] CDH17 is also known to be an upstream regulator of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise from several mechanisms:
-
Target Downregulation: Cancer cells may reduce the expression of CDH17 on their surface, leading to decreased binding of the this compound ADC and lower intracellular payload delivery.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of CDH17-mediated signaling. A key pathway associated with CDH17 is the Wnt/β-catenin pathway.[1] Upregulation of other pro-survival pathways like PI3K/Akt/mTOR or MAPK/ERK is also a common resistance mechanism.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Alterations in Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the cytotoxic payload of the ADC.
-
Impaired Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., p53, Bax/Bcl-2 family) can render cells resistant to the cytotoxic effects of the payload.
Q3: How can I confirm if my resistant cell line has downregulated CDH17 expression?
A3: You can assess CDH17 expression at both the protein and mRNA levels.
-
Western Blot: Compare CDH17 protein levels in your resistant cell line versus the parental (sensitive) cell line.
-
Flow Cytometry: Use a fluorescently labeled anti-CDH17 antibody to quantify surface expression of CDH17. This is often the most relevant method for ADCs, as it measures the accessible target.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize CDH17 expression and localization within the cells.
-
RT-qPCR: Measure the mRNA expression level of the CDH17 gene to determine if the downregulation is occurring at the transcriptional level.
Q4: What strategies can I employ to overcome this compound resistance in my cell line models?
A4: Several strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., PI3K/Akt or MEK inhibitors) can be effective.[6][7] For CDH17, combining with a Wnt/β-catenin pathway inhibitor is a rational approach.[1]
-
Inhibition of Drug Efflux Pumps: Using small molecule inhibitors of ABC transporters, such as verapamil or tariquidar, can increase the intracellular accumulation of the cytotoxic payload.[6]
-
Epigenetic Modulation: Treatment with epigenetic modifiers like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors may re-sensitize cells by altering the expression of genes involved in resistance, potentially including re-expression of CDH17.
-
Alternative Therapeutic Modalities: If resistance is specific to the ADC format, consider exploring other anti-CDH17 modalities, such as CAR-T cell therapy or T-cell engagers, which have different mechanisms of action.[8]
Troubleshooting Guides
Problem 1: Gradual increase in IC50 value of this compound in my cell line.
| Potential Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Compare the molecular profile (CDH17 expression, bypass pathway activation) of resistant clones to the parental line. |
| Suboptimal drug concentration during long-term culture. | 1. Ensure consistent and accurate dosing of this compound in your culture maintenance protocols. 2. Periodically re-evaluate the IC50 to monitor for shifts in sensitivity. |
| Changes in cell culture conditions. | 1. Maintain consistent cell culture conditions (media, serum batch, CO2 levels, cell density). 2. Test a fresh, early-passage vial of the parental cell line to confirm its original sensitivity. |
Problem 2: Complete loss of response to this compound, even at high concentrations.
| Potential Cause | Suggested Solution |
| Complete loss of CDH17 expression. | 1. Confirm loss of CDH17 protein expression via Western Blot and Flow Cytometry. 2. Analyze CDH17 gene sequencing for potential mutations or deletions. 3. Investigate epigenetic silencing through methylation analysis. |
| Strong activation of a dominant bypass pathway. | 1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated survival pathways. 2. Test for re-sensitization by combining this compound with inhibitors of the identified bypass pathway (e.g., inhibitors for PI3K, MEK, or Wnt signaling). |
| Mutation in the target of the cytotoxic payload. | 1. If the payload is a topoisomerase inhibitor, sequence the topoisomerase gene for mutations that may prevent drug binding. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cell Lines
This table illustrates a typical shift in IC50 values observed during the development of resistance. Actual values will vary depending on the cell line and specific this compound agent.
| Cell Line | Treatment | IC50 (nM) | Resistance Factor |
| Parental Gastric Cancer (e.g., NCI-N87) | This compound | 1.5 | - |
| This compound-Resistant NCI-N87 | This compound | 45.0 | 30x |
| Parental Colorectal Cancer (e.g., HT-29) | This compound | 5.2 | - |
| This compound-Resistant HT-29 | This compound | 98.5 | 19x |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat this process of gradual dose escalation over several months. The development of a resistant cell line can take 6-12 months.
-
-
Characterization of Resistant Line:
-
Once the cell line can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50, the line is considered resistant.
-
Confirm the resistant phenotype by performing a full dose-response curve and calculating the new IC50 value.
-
Cryopreserve aliquots of the resistant cell line at various passage numbers.
-
Protocol 2: Analysis of Bypass Signaling Pathway Activation
-
Sample Preparation: Culture both parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (20-30 µg) from parental and resistant cell lysates onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated (active) forms. A recommended panel includes:
-
p-Akt / Total Akt
-
p-ERK / Total ERK
-
β-catenin
-
Cyclin D1
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities to compare the levels of activated signaling proteins between the sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of action for a standard this compound (anti-CDH17) ADC.
Caption: Key pathways and mechanisms leading to this compound resistance.
Caption: A logical workflow for diagnosing this compound resistance mechanisms.
References
- 1. The Role of Cadherin 17 (CDH17) in Cancer Progression via Wnt/β-Catenin Signalling Pathway: A Systematic Review and Meta-Analysis [mdpi.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Dissecting the Oncogenic Roles of Keratin 17 in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. CDH17 becomes flavour of the month | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Technical Support Center: Improving the Bioavailability of DS17 for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound DS17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an investigational small molecule with therapeutic potential. However, like many new chemical entities, it is a lipophilic compound that exhibits poor aqueous solubility.[1][2] This low solubility is a primary reason for its limited oral bioavailability, which can lead to insufficient drug exposure in preclinical studies and hinder the accurate assessment of its efficacy and safety.[3][4] It is estimated that over 40% of marketed drugs and up to 70% of compounds in the development pipeline are poorly soluble.[1][4]
Q2: What are the likely causes of poor in vivo bioavailability for a compound like this compound?
A2: The low in vivo bioavailability of a compound like this compound can be attributed to several factors:
-
Poor Aqueous Solubility: The drug must dissolve in gastrointestinal fluids before it can be absorbed.[5][6]
-
Low Intestinal Permeability: The drug may have difficulty crossing the intestinal wall to enter the bloodstream.[5][6]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver and gut wall, reducing the amount of active drug reaching systemic circulation.[2][5]
-
Efflux Transporters: The compound might be actively transported back into the intestinal lumen by proteins such as P-glycoprotein (P-gp).[5]
Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[5][7][8] The main goal is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids.[2] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area for dissolution.[3][8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can significantly improve its aqueous solubility and dissolution rate.[1][2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by dissolving the drug in a lipid vehicle, which can also utilize the lymphatic absorption pathway to potentially bypass first-pass metabolism.[2][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, creating a hydrophilic exterior that enhances its solubility in water.[7][8]
-
Prodrugs: The chemical structure of this compound can be modified to create a more soluble version that converts back to the active form in the body.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps | Rationale |
| Low and variable drug exposure in vivo despite formulation efforts. | Poor aqueous solubility and slow dissolution rate. | 1. Conduct in vitro dissolution studies with different formulations (e.g., simple suspension vs. amorphous solid dispersion).[2] 2. Consider formulation approaches that enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.[2] | A crystalline drug with low solubility will have a slow dissolution rate, leading to incomplete absorption. Amorphous forms or lipid solutions can bypass this dissolution barrier.[2] |
| Low intestinal permeability. | 1. Conduct an in vitro Caco-2 permeability assay.[10] 2. If permeability is low, assess if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).[2] | The Caco-2 assay is a standard method to predict intestinal drug absorption. Low permeability suggests the drug cannot efficiently cross the gut wall. | |
| High first-pass metabolism. | 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species.[2] 2. If metabolic clearance is high, consider co-dosing with a metabolic inhibitor in preclinical studies to confirm the issue.[2] 3. Lipid-based formulations may help to partially bypass hepatic first-pass metabolism through lymphatic absorption.[2] | The liver is the primary site of drug metabolism. If a drug is rapidly metabolized after absorption from the gut, very little will reach the systemic circulation.[2] | |
| Drug precipitation from a lipid-based formulation upon dilution in aqueous media. | The formulation is unable to maintain the drug in a solubilized state upon dilution in gastrointestinal fluids. | 1. Increase the concentration of surfactants and co-solvents in the formulation.[2] 2. Select oils and surfactants that can better solubilize the drug.[10] 3. Perform in vitro dispersion tests to assess the stability of the formulation in simulated gastric and intestinal fluids.[2] | Surfactants and co-solvents are crucial for forming stable microemulsions that keep the drug dissolved when the formulation mixes with aqueous fluids in the gut. |
| Recrystallization of an amorphous solid dispersion (ASD) during storage or in vivo. | The amorphous form is thermodynamically unstable. | 1. Characterize the physical form of the ASD using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[5] 2. Ensure the polymer used in the ASD has good miscibility with this compound. 3. Store the ASD under controlled temperature and humidity conditions.[2] | Amorphous forms tend to revert to the more stable crystalline form. Polymers help to stabilize the amorphous drug, but this is dependent on the drug-polymer interactions and storage conditions.[2] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Soluplus®) and a solvent system in which both this compound and the polymer are soluble.[5]
-
Solution Preparation: Prepare a solution by dissolving this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).[5]
-
Spray Drying: Utilize a laboratory-scale spray dryer. Optimize the process parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation and the formation of a fine powder.[5]
-
Powder Characterization: Characterize the resulting powder for its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[5]
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD with the crystalline drug.[5]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per group).[5]
-
Formulation Preparation: Prepare the dosing formulations. For example:
-
Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound formulated as an amorphous solid dispersion.
-
Group 3: this compound in a lipid-based formulation (e.g., SEDDS).[5]
-
-
Dosing: Administer the formulations orally (p.o.) at a specific dose (e.g., 10 mg/kg). Include an intravenous (i.v.) dosing group to determine absolute bioavailability.[5]
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to compare the performance of the different formulations.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. benchchem.com [benchchem.com]
- 6. Drug solubility and permeability [pion-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
DS17 degradation kinetics and how to modulate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DS17, a molecular glue degrader of Cyclin K. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue that induces the degradation of Cyclin K.[1] It functions by binding to an E3 ubiquitin ligase, typically Cereblon (CRBN), and the target protein, Cyclin K, simultaneously. This induced proximity facilitates the ubiquitination of Cyclin K, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the selective removal of Cyclin K from the cell.[2][3]
Q2: What is the recommended solvent and storage for this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO. Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo studies, a formulation in a vehicle such as PEG300, Tween-80, and saline can be prepared.[1]
Q3: What is the expected potency (EC50) of this compound?
This compound is a potent degrader of Cyclin K, with a reported EC50 of 13 nM in HEK293T cells.[1] However, the effective concentration can vary depending on the cell line, experimental conditions, and treatment duration.
Q4: How quickly can I expect to see Cyclin K degradation after this compound treatment?
The degradation of target proteins by molecular glues is typically a rapid process, often occurring within minutes to a few hours.[3] It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal degradation window in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low Cyclin K degradation | Incorrect this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a range around the reported EC50 (13 nM) and titrate up. |
| Cell line insensitivity: The cell line may lack the necessary components of the E3 ligase machinery (e.g., low Cereblon expression) for this compound to function effectively. | Confirm the expression of Cereblon (CRBN) in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be sensitive to Cereblon-mediated degradation. | |
| Poor this compound stability: The compound may have degraded due to improper storage or handling. | Ensure this compound stock solutions are stored correctly at -80°C or -20°C in aliquots to avoid freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. | |
| Suboptimal treatment duration: The incubation time may be too short to observe significant degradation. | Conduct a time-course experiment to identify the optimal treatment duration for maximal Cyclin K degradation. | |
| High cell toxicity or off-target effects | This compound concentration is too high: Excessive concentrations can lead to off-target effects and cellular toxicity. | Lower the concentration of this compound to the lowest effective dose that achieves the desired level of Cyclin K degradation. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is below a toxic level (typically ≤ 0.5%). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Maintain consistent cell culture practices, using cells within a defined passage number range and ensuring similar confluency at the time of treatment. |
| Inaccurate pipetting or dilution: Errors in preparing this compound dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol 1: In Vitro Cyclin K Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of Cyclin K in a cell line treated with this compound.
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Cell Seeding: Plate your cells of interest (e.g., HEK293T) in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
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This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions to achieve the desired final concentrations for your dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).
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Cell Treatment: The following day, replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
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Incubation: Incubate the cells for a predetermined time (e.g., 4 hours, based on a time-course experiment).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for Cyclin K.
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Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities for Cyclin K and the loading control. Normalize the Cyclin K signal to the loading control and compare the levels in this compound-treated samples to the vehicle control.
Data Presentation
Table 1: Example Data for this compound-Mediated Cyclin K Degradation
| This compound Concentration (nM) | Cyclin K Level (% of Vehicle Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 45 | 95 |
| 100 | 15 | 92 |
| 1000 | 5 | 80 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Experimental workflow for assessing Cyclin K degradation.
Caption: Troubleshooting flowchart for no Cyclin K degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Involving DS17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS17, a molecular glue degrader of cyclin K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective molecular glue that induces the degradation of cyclin K.[1][2] It functions by promoting a new protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex. This compound binds to the ATP-binding pocket of CDK12, and this binary complex creates a novel surface that is recognized by DDB1. This induced proximity leads to the ubiquitination of cyclin K, the natural binding partner of CDK12, and its subsequent degradation by the proteasome. Notably, CDK12 itself is not significantly degraded and acts primarily as an adaptor protein in this process.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of cyclin K depletion. Cyclin K, in complex with CDK12 and CDK13, plays a crucial role in the regulation of gene transcription.[3] The degradation of cyclin K can lead to the downregulation of genes involved in the DNA damage response, making cancer cells more susceptible to certain therapies. Therefore, this compound is a valuable tool for investigating the therapeutic potential of targeting the cyclin K/CDK12 axis in various cancers.
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a stock solution of this compound in a solvent such as Dimethyl Sulfoxide (DMSO).[1] This stock solution should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[4]
Q4: In which cell lines has the activity of this compound been characterized?
The activity of this compound and other cyclin K degraders has been evaluated in a variety of human cancer cell lines. The choice of cell line will depend on the specific research question. It is recommended to select cell lines where cyclin K expression is known to be relevant to the disease model.
Quantitative Data Summary
The following tables summarize the reported activity of this compound and related compounds in various assays and cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| EC50 | 13 nM | TR-FRET | [1][2] |
EC50 (Half-maximal effective concentration) for the formation of the CDK12-DS17-DDB1 ternary complex.
Table 2: Cellular Activity of Cyclin K Degraders
| Compound | Cell Line | DC50 (nM) | GI50 (nM) | Reference |
| This compound | HEK293T | Not Reported | Not Reported | |
| CR8 | HEK293T | Not Reported | Not Reported | [3] |
| Dinaciclib-based degrader (36) | HEK293T | 150 | Not Reported | |
| AT-7519-based degrader (40) | HEK293T | 190 | Not Reported | |
| MR-1226 | Cell Line Not Specified | 50 | Not Reported |
DC50 (Half-maximal degradation concentration) and GI50 (Half-maximal growth inhibition concentration) values are key metrics for evaluating degrader potency and efficacy. The data for this compound specifically is limited in the public domain, but the provided data for similar compounds can serve as a reference.
Experimental Protocols & Troubleshooting
Experiment 1: Western Blot for Cyclin K Degradation
This protocol is for verifying the degradation of cyclin K in cells treated with this compound.
Methodology:
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Cell Culture and Treatment: Plate your chosen cancer cell line at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated vehicle control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| No Cyclin K Degradation | - this compound is inactive or degraded.- Incorrect this compound concentration.- Insufficient treatment time.- Cell line is resistant. | - Use a fresh aliquot of this compound.- Perform a dose-response and time-course experiment.- Confirm cyclin K expression in your cell line. |
| High Background | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washes. |
| Multiple Bands | - Non-specific antibody binding.- Protein degradation during sample preparation. | - Use a more specific antibody.- Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
Experiment 2: Cell Viability Assay
This protocol measures the effect of this compound-induced cyclin K degradation on cell proliferation and viability.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
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Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
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Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
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Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve to determine the GI50 value.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate. |
| No Effect on Cell Viability | - Cell line is not dependent on cyclin K for survival.- Insufficient drug concentration or treatment time. | - Choose a cell line known to be sensitive to CDK12/cyclin K inhibition.- Increase the concentration range and/or duration of this compound treatment. |
| This compound Precipitation in Media | - Poor solubility of the compound. | - Ensure the final DMSO concentration is low (≤0.5%).- Prepare fresh working solutions for each experiment. |
Experiment 3: Co-Immunoprecipitation (Co-IP) of the Ternary Complex
This protocol is to confirm the this compound-induced interaction between CDK12 and DDB1.
Methodology:
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Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
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Immunoprecipitation:
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Pre-clear the lysates with protein A/G beads.
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Incubate the lysates with an antibody against CDK12 (the "bait" protein) overnight at 4°C.
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Add protein A/G beads to pull down the antibody-protein complexes.
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Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
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Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against DDB1 (the "prey" protein) and CDK12.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| No DDB1 Pulldown with CDK12 | - Ternary complex is weak or transient.- Inappropriate lysis buffer. | - Optimize this compound concentration and treatment time.- Use a lysis buffer that preserves protein-protein interactions. |
| High Non-Specific Binding | - Insufficient washing.- Antibody cross-reactivity. | - Increase the number of washes and the stringency of the wash buffer.- Use a high-quality, validated antibody for IP. |
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader of cyclin K.
Caption: A typical experimental workflow for characterizing the activity of this compound.
References
Validating the specificity of DS17-induced degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the specificity of DS17-induced protein degradation.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the degradation of my protein of interest (POI) is truly mediated by the proteasome?
To confirm proteasome-dependent degradation, you should pre-treat your cells with a proteasome inhibitor, such as MG132, before adding this compound.[1] If this compound-induced degradation of your POI is proteasome-dependent, you will observe a rescue of the POI levels in the presence of the proteasome inhibitor.
Q2: What are the essential negative controls to include in my experiments to validate this compound's specificity?
To ensure the observed degradation is a direct result of this compound's intended mechanism, it is crucial to include the following negative controls:
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Inactive Epimer Control: A stereoisomer of this compound that is incapable of binding to the E3 ligase or the target protein. This control helps to confirm that the degradation is dependent on the formation of a ternary complex.[2]
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E3 Ligase Ligand Alone: Treatment with the E3 ligase-binding moiety of this compound alone should not induce degradation of the POI.
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Target-Binding Ligand Alone: The molecule that binds to the POI without being linked to the E3 ligase recruiter should inhibit the protein's function but not cause its degradation.
Q3: My POI is a short-lived protein. Are there any special considerations I need to take into account?
Yes, validating the degradation of short-lived proteins requires careful experimental design. The induced degradation rate by this compound must significantly exceed the natural rapid decay rate of the protein.[3] It is also important to be aware that some degraders can have indirect effects on protein synthesis, which can be mistaken for specific degradation of a short-lived protein.[3]
Q4: How can I globally assess the specificity of this compound and identify potential off-target effects?
Mass spectrometry-based proteomics is the most powerful method for globally assessing the specificity of a protein degrader.[4][5] Techniques like Tandem Mass Tag (TMT) labeling allow for the precise quantification of changes in protein abundance across the entire proteome following this compound treatment.[6] This enables the identification of unintended protein degradation, which is crucial for evaluating the safety and efficacy of the degrader.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of the target protein is observed. | Poor cell permeability of this compound. | Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the ability of this compound to cross the cell membrane.[2] |
| Inefficient formation of the ternary complex. | Utilize biophysical assays like NanoBRET to confirm the engagement of this compound with both the target protein and the E3 ligase within the cell, which is necessary for ternary complex formation.[2] | |
| The target protein is not accessible to the ubiquitin-proteasome system. | This can be a challenging issue to resolve and may indicate that the target is not suitable for this degradation technology. | |
| Significant off-target degradation is observed in proteomics analysis. | The E3 ligase recruiter in this compound has known off-target effects. | Some E3 ligase recruiters, like pomalidomide, can independently degrade other proteins, particularly zinc-finger proteins.[9] Consider redesigning this compound with a different E3 ligase ligand that has a cleaner off-target profile. |
| The linker length or composition is suboptimal. | Systematically vary the linker length and composition to optimize the geometry of the ternary complex, which can enhance specificity. | |
| Degradation is observed, but the downstream phenotype is not as expected. | The observed phenotype is due to off-target effects. | Correlate the degradation of the intended target with the observed phenotype using a panel of this compound analogs with varying degradation efficiencies. |
| The function of the target protein is not fully understood. | The discrepancy may reveal new functions of your target protein. Further biological studies will be needed to elucidate the mechanism. |
Experimental Protocols
Global Proteomics Analysis using Tandem Mass Tag (TMT) Labeling
This protocol outlines the key steps for assessing the specificity of this compound on a proteome-wide scale.
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Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control compound.
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Cell Lysis and Protein Digestion: Harvest cells and lyse them in a suitable buffer. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[6]
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TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.
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Sample Pooling and Fractionation: Combine the labeled peptide samples in equal amounts and perform high-pH reversed-phase chromatography to fractionate the peptides.
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LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Process the raw data using a suitable software package to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions will reveal the on-target and off-target effects of this compound.
Western Blot for Target Degradation
This protocol is for confirming the degradation of a specific protein of interest.
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Cell Treatment and Lysis: Treat cells with a dose-response of this compound for a specific time course. Lyse the cells and determine the protein concentration.[1]
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
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Immunoblotting: Block the membrane and incubate with a primary antibody specific to your POI. Follow this with an HRP-conjugated secondary antibody.
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Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[1]
Visualizations
Caption: Mechanism of action for this compound-induced protein degradation.
Caption: Experimental workflow for validating this compound specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. sapient.bio [sapient.bio]
- 8. Targeted Protein Degraders | Bruker [bruker.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of DS17
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of DS17, a novel therapeutic agent targeting the Interleukin-17 (IL-17) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational agent designed to modulate the IL-17 signaling pathway. The Interleukin-17 family of cytokines are key drivers of inflammation in numerous autoimmune diseases.[1][2][3] this compound is hypothesized to interfere with the binding of IL-17 to its receptor complex, thereby inhibiting downstream inflammatory signaling. The IL-17 receptor family consists of five members (IL-17RA through IL-17RE).[4] Specifically, IL-17A and IL-17F, key pro-inflammatory cytokines, signal through a heterodimeric receptor complex of IL-17RA and IL-17RC.[4][5] This activation leads to the recruitment of adaptor molecules like Act1 and subsequent activation of downstream pathways including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and chemokines.[3]
Q2: What are the common reasons for observing suboptimal potency of this compound in our in vitro assays?
A2: Suboptimal potency of this compound in vitro can stem from several factors:
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Assay Conditions: The pH, temperature, and media composition can significantly impact the stability and activity of this compound.
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Cell Line Variability: Different cell lines may express varying levels of the IL-17 receptor and downstream signaling components, leading to inconsistent responses.
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Compound Solubility: Poor aqueous solubility can lead to an overestimation of the IC50 value. It has been estimated that 60-70% of drug molecules are insufficiently soluble in aqueous media.[6][7][8]
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Target Engagement: Inadequate penetration of the cell membrane or binding to the target receptor can limit efficacy.
Q3: How can we improve the bioavailability of this compound for in vivo studies?
A3: Enhancing the bioavailability of poorly absorbed drugs is a common challenge in drug development.[6][7][8][9][10] Several formulation strategies can be employed for this compound:
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Lipid-Based Formulations: Incorporating this compound into lipid-based carrier systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve solubility and absorption.[6][7][9]
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution.[9]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Standardize cell counting and seeding protocols. Use an automated cell counter for accuracy. | Reduced well-to-well variability in cell number and more consistent assay results. |
| This compound Precipitation | Visually inspect solutions for precipitates. Increase the concentration of the solubilizing agent (e.g., DMSO) or consider a different formulation. | Clear this compound solutions and more reliable dose-response curves. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Improved precision and accuracy in reagent delivery. |
Issue 2: this compound Shows Lower Potency Compared to a Reference Compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect IC50 Calculation | Review the curve-fitting algorithm and ensure it is appropriate for the data. Verify the concentration range is adequate to define the top and bottom plateaus of the curve. | A more accurate determination of the half-maximal inhibitory concentration (IC50). |
| Degradation of this compound | Assess the stability of this compound under experimental conditions (e.g., in media at 37°C over time) using analytical methods like HPLC. | Understanding the stability profile of this compound and adjusting experimental timelines accordingly. |
| Off-Target Effects of Reference Compound | Characterize the specificity of both this compound and the reference compound against a panel of related targets. | Confirmation that the observed potency is due to on-target activity. |
Experimental Protocols
Protocol 1: In Vitro Potency Assessment using a Cell-Based IL-6 Release Assay
Objective: To determine the IC50 of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production in a responsive cell line (e.g., human dermal fibroblasts).
Methodology:
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Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
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Compound Preparation: Prepare a 10-point serial dilution of this compound in assay media.
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Treatment: Pre-incubate the cells with the this compound dilutions for 1 hour.
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Stimulation: Add a pre-determined optimal concentration of recombinant human IL-17A to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Detection: Collect the cell culture supernatant and measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Are Th17 cells an appropriate new target in the treatment of rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Analysis of BRD9 Inhibitors: A Guide for Researchers
An in-depth comparison of leading BRD9 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of chromatin biology and the therapeutic potential of targeting BRD9.
Introduction
Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a significant target in oncology and other therapeutic areas.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins, thereby playing a crucial role in gene expression regulation.[1][3] Its inhibition has shown promise in various cancers, including synovial sarcoma and acute myeloid leukemia.[2] This guide provides a comparative overview of prominent BRD9 inhibitors, with a focus on publicly available data for compounds such as I-BRD9, BI-7273, and BI-9564.
Note on "DS17" : Extensive searches of publicly available scientific literature and databases did not yield any specific information on a BRD9 inhibitor designated as "this compound". The data presented in this guide is based on well-characterized, publicly disclosed BRD9 inhibitors.
Biochemical Potency and Selectivity
The development of potent and selective BRD9 inhibitors is crucial to dissect its biological functions and for therapeutic applications. The following table summarizes the biochemical potency and selectivity of several key BRD9 inhibitors against BRD9 and other closely related bromodomains, particularly BRD7 and the BET family member BRD4.
| Compound | BRD9 IC50 (nM) | BRD7 IC50 (nM) | BRD4 (BD1) IC50 (nM) | Selectivity for BRD9 vs BRD7 | Selectivity for BRD9 vs BRD4 (BD1) | Reference |
| I-BRD9 | 12 | 230 | >100,000 | ~19-fold | >8,300-fold | [4] |
| BI-7273 | 15 | 46 | >100,000 | ~3-fold | >6,600-fold | [4] |
| BI-9564 | 58 | 680 | >100,000 | ~12-fold | >1,700-fold | [4] |
| LP99 | KD = 99 | KD = 909 | KD >50,000 | ~9-fold | >500-fold | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant. A lower value indicates higher binding affinity.
Cellular Activity of BRD9 Inhibitors
The ability of a compound to engage its target within a cellular context is a critical aspect of its utility as a chemical probe or therapeutic agent. The following table summarizes the cellular activity of selected BRD9 inhibitors.
| Compound | Cellular Assay | Cell Line | Activity | Reference |
| I-BRD9 | FRAP | U2OS | EC50 ~100 nM | [5] |
| BI-7273 | FRAP | U2OS | Active at 1 µM | [4] |
| BI-9564 | FRAP | U2OS | Active at 100 nM | [4] |
FRAP: Fluorescence Recovery After Photobleaching. This assay measures the mobility of fluorescently tagged proteins and can be used to assess target engagement by a drug in live cells.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to characterize BRD9 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Biochemical Potency
This assay is commonly used to determine the IC50 values of inhibitors against bromodomain proteins.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The bromodomain is labeled with a donor fluorophore (e.g., Europium cryptate), and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665). When in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
Recombinant BRD9 protein and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) are incubated in an assay buffer.
-
A europium-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor) are added.
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is a microscopy-based technique to assess the engagement of a ligand with its target in living cells.
-
Principle: A fluorescently tagged protein of interest (e.g., GFP-BRD9) is expressed in cells. A small region of interest (ROI) within the cell is photobleached using a high-intensity laser, destroying the fluorescence in that area. The rate at which fluorescence recovers in the ROI is dependent on the mobility of the unbleached fluorescent proteins from surrounding areas. A drug that binds to the target protein will alter its mobility and thus the rate of fluorescence recovery.
-
Procedure:
-
Cells (e.g., U2OS) are transiently transfected with a plasmid encoding a fluorescently tagged BRD9.
-
Cells are treated with various concentrations of the inhibitor or vehicle control.
-
A defined region within the nucleus is photobleached using a confocal microscope.
-
Fluorescence recovery in the bleached region is monitored over time.
-
The half-life of recovery (t½) is calculated from the fluorescence recovery curves. An increase in t½ indicates target engagement by the inhibitor.
-
BRD9 Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of BRD9 in cellular signaling and a typical workflow for identifying BRD9 inhibitors.
Caption: BRD9 in the SWI/SNF complex and inhibitor action.
Caption: A typical workflow for BRD9 inhibitor discovery.
Conclusion
The landscape of BRD9 inhibitors is rapidly evolving, with several potent and selective chemical probes now available to the research community. These tools are invaluable for elucidating the diverse biological roles of BRD9 and for validating its therapeutic potential. While compounds like I-BRD9, BI-7273, and BI-9564 have distinct potency and selectivity profiles, the choice of inhibitor will depend on the specific biological question being addressed. Future research will likely focus on the development of next-generation inhibitors and degraders with improved properties for clinical translation.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Novel and Conventional Therapies for Synovial Sarcoma
This guide provides a detailed comparison of emerging targeted therapies and standard cytotoxic chemotherapy for the treatment of synovial sarcoma, a rare and aggressive soft-tissue cancer. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the therapeutic landscape, supported by experimental data and methodologies.
Synovial sarcoma is characterized by a specific chromosomal translocation, t(X;18), which results in the SS18-SSX fusion oncoprotein, a key driver of the disease.[1][2][3] Standard treatment has historically revolved around a combination of surgery, radiation, and chemotherapy.[1][4][5][6][7] However, the prognosis for patients with advanced, recurrent, or metastatic disease remains poor, underscoring the urgent need for novel therapeutic strategies.
This guide will compare the recently FDA-approved engineered T-cell therapy, afamitresgene autoleucel (Tecelra) , with the conventional first-line chemotherapy regimen of doxorubicin and ifosfamide .
Therapeutic Agent Profiles
| Feature | Afamitresgene Autoleucel (Tecelra) | Doxorubicin + Ifosfamide |
| Therapeutic Class | Engineered T-cell Receptor (TCR) Therapy | Anthracycline & Alkylating Agent Chemotherapy |
| Mechanism of Action | Genetically modified autologous T-cells expressing a TCR that recognizes the MAGE-A4 antigen on synovial sarcoma cells, leading to targeted cell killing.[8] | Doxorubicin intercalates DNA and inhibits topoisomerase II, while ifosfamide cross-links DNA, both leading to inhibition of DNA replication and cell death.[5] |
| Mode of Administration | Single intravenous infusion following lymphodepleting chemotherapy.[8][9] | Intravenous infusion administered in cycles.[5][10] |
| Target Population | Adult patients with unresectable or metastatic synovial sarcoma who have previously received chemotherapy and are positive for HLA-A*02 and MAGE-A4 expression.[2][9] | Typically used as a first-line treatment for advanced or metastatic synovial sarcoma.[10] |
Comparative Efficacy and Safety Data
The following tables summarize key performance indicators from clinical trials. It is important to note that these data are from separate studies and not from a head-to-head trial.
Table 1: Efficacy in Advanced/Metastatic Synovial Sarcoma
| Metric | Afamitresgene Autoleucel (Tecelra) | Doxorubicin + Ifosfamide |
| Overall Response Rate (ORR) | Approximately 39% - 43%[8][9][11] | Varies by study, generally in the range of 25-50% in the first-line setting. |
| Complete Response (CR) Rate | 4.5%[11] | Less common, typically in the single digits. |
| Median Duration of Response | Approximately 11.6 - 12 months[8][9] | Generally shorter, often in the range of 6-9 months. |
| Progression-Free Survival (PFS) | Data is still maturing from ongoing studies. | 5-year PFS rates of 63.8% have been reported in a neoadjuvant setting for high-risk extremity STS.[10] |
| Overall Survival (OS) | Long-term data is still being collected. | 5-year OS of 82.6% has been reported in a neoadjuvant setting for high-risk extremity STS.[10] |
Table 2: Key Adverse Events
| Adverse Event Profile | Afamitresgene Autoleucel (Tecelra) | Doxorubicin + Ifosfamide |
| Common Toxicities | Cytokine Release Syndrome (CRS), cytopenias (low blood counts), fatigue, nausea.[8] | Myelosuppression (neutropenia, anemia, thrombocytopenia), nausea, vomiting, alopecia, cardiotoxicity (doxorubicin), neurotoxicity and nephrotoxicity (ifosfamide).[5] |
| Black Box Warnings | Potential for serious CRS and neurologic toxicities. | Severe myelosuppression, cardiotoxicity, secondary malignancies. |
Experimental Protocols and Methodologies
Protocol for Afamitresgene Autoleucel (Tecelra) Treatment
The administration of afamitresgene autoleucel is a multi-step process:
-
Patient Screening: Patients undergo screening for HLA-A*02 genotype and MAGE-A4 tumor expression.
-
Leukapheresis: The patient's T-cells are collected from their blood via leukapheresis.[8]
-
T-cell Engineering: The collected T-cells are sent to a manufacturing facility where they are genetically modified using a lentiviral vector to express the MAGE-A4-specific T-cell receptor. The engineered T-cells are then expanded to a therapeutic dose.[8]
-
Lymphodepleting Chemotherapy: Prior to infusion, the patient receives a course of lymphodepleting chemotherapy (e.g., cyclophosphamide and fludarabine) to create a favorable environment for the engineered T-cells to expand and persist.[9]
-
Infusion: The engineered afamitresgene autoleucel T-cells are infused back into the patient.[8]
-
Monitoring: Patients are closely monitored for adverse events, particularly Cytokine Release Syndrome and neurotoxicity.
Protocol for Doxorubicin and Ifosfamide Chemotherapy
A standard regimen for doxorubicin and ifosfamide in synovial sarcoma is as follows:
-
Dosage: Doxorubicin is typically administered at a dose of 60-75 mg/m² and ifosfamide at a dose of 7.5-10 g/m², divided over several days.[5][10]
-
Administration: The drugs are administered intravenously in a hospital or outpatient clinic setting.
-
Cycle: Treatment is given in cycles, typically every 3-4 weeks, to allow the body to recover from the side effects.
-
Supportive Care: Patients receive supportive care medications to manage side effects, such as anti-nausea drugs and growth factors (e.g., G-CSF) to stimulate white blood cell production.[5]
-
Monitoring: Blood counts and organ function are regularly monitored throughout the treatment course.
Visualizing Therapeutic Mechanisms and Workflows
Signaling and Therapeutic Pathways
Caption: Mechanisms of action for conventional chemotherapy and engineered T-cell therapy in synovial sarcoma.
Experimental Workflow: From Patient to Treatment
Caption: Comparative workflows for chemotherapy and engineered T-cell therapy patient treatment.
Discussion and Future Directions
The emergence of therapies like afamitresgene autoleucel marks a significant advancement in the treatment of synovial sarcoma, offering a new option for patients who have progressed on standard chemotherapy.[8][11] The high specificity of this engineered T-cell therapy for the MAGE-A4 antigen, which is commonly expressed in synovial sarcoma, provides a targeted approach that is distinct from the broad cytotoxicity of conventional chemotherapy.
While the response rates are promising, the logistical complexities and potential for severe side effects such as CRS associated with cell-based therapies present challenges.[8] Conversely, while chemotherapy is more readily accessible, its efficacy can be limited, and it is associated with a significant burden of cumulative toxicities.
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of combining targeted therapies with chemotherapy or other immunotherapies.
-
Overcoming Resistance: Understanding the mechanisms of resistance to both targeted and conventional therapies to develop strategies to overcome them.
-
Biomarker Discovery: Identifying additional biomarkers to better select patients who are most likely to respond to specific treatments.
-
Novel Targets: The SS18-SSX fusion protein itself remains a critical, albeit challenging, therapeutic target.[3][12] Research into directly targeting this oncoprotein or its downstream effects is ongoing. Another area of investigation involves targeting the miR-17-p21 pathway, as miR-17 has been shown to promote tumor growth in synovial sarcoma.[13][14]
This comparative guide highlights the evolving landscape of synovial sarcoma treatment. The integration of novel, highly targeted therapies alongside established treatment modalities offers new hope and a more personalized approach for patients with this rare disease. Continued research and clinical trials are essential to further refine these treatments and improve patient outcomes.
References
- 1. Synovial Sarcoma: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Biology of Synovial Sarcoma: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Synovial Sarcoma Treatment & Management: Approach Considerations, Chemotherapy, Surgical Therapy [emedicine.medscape.com]
- 6. Synovial Cell Sarcoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synovial sarcoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 8. mskcc.org [mskcc.org]
- 9. Clinical Trials & Therapies - Synovial Sarcoma Foundation [synovialsarcoma.org]
- 10. Systemic Treatment for Adults with Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Groundbreaking cancer therapy approved by the FDA for synovial sarcoma | Sarcoma UK [sarcoma.org.uk]
- 12. Synovial sarcoma: recent discoveries as a roadmap to new avenues for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SS18-SSX-regulated miR-17 promotes tumor growth of synovial sarcoma by inhibiting p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SS18-SSX-regulated miR-17 promotes tumor growth of synovial sarcoma by inhibiting p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Landscape of BRD9 Degraders: A Comparative Guide to PROTAC-based Strategies
In the rapidly evolving field of targeted protein degradation, the development of molecules that can selectively eliminate disease-causing proteins offers a promising therapeutic paradigm. Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a compelling target in oncology, particularly in synovial sarcoma and other cancers.[1][2][3][4] This has spurred the development of various strategies to target BRD9, with proteolysis-targeting chimeras (PROTACs) being a leading approach.
This guide provides a comparative analysis of prominent PROTAC-based BRD9 degraders, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation. As of the current literature, information regarding a molecule designated "DS17" in the context of BRD9 degradation is not publicly available. Therefore, this guide will focus on the well-characterized PROTAC-based methodologies.
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules that function by inducing the proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The general mechanism for PROTAC-based BRD9 degraders is illustrated below.
Caption: General mechanism of action for a PROTAC-based BRD9 degrader.
Comparative Performance of PROTAC-based BRD9 Degraders
The efficacy of PROTAC-based degraders is typically evaluated based on their degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax). Selectivity against other bromodomain-containing proteins, particularly the closely related BRD7 and members of the BET family (BRD2, BRD3, BRD4), is another critical parameter.
| Degrader | E3 Ligase Recruited | DC50 | Dmax | Selectivity Profile | Key Findings & Cell Lines Studied |
| dBRD9-A | Cereblon (CRBN) | Low nanomolar | Near complete degradation | Highly selective for BRD9 over BRD4 and BRD7. | Optimized analogue of dBRD9 with improved degradation properties. Inhibits growth of synovial sarcoma cells.[1] |
| FHD-609 | Cereblon (CRBN) | 190 pM | 97% | Binds to both BRD7 and BRD9. | Rapid and potent degradation. Advanced to Phase I clinical trials for advanced synovial sarcoma.[5] |
| CFT8634 | Cereblon (CRBN) | 3 nM | >90% | High selectivity over BRD7 and BRD4. | Orally bioavailable. Being evaluated in Phase I/II clinical trials for SMARCB1-mutant solid tumors.[6] |
| CW-3308 | Cereblon (CRBN) | <10 nM | >90% | High degradation selectivity over BRD7 and BRD4. | Orally bioavailable with favorable pharmacokinetic profile in mice. Effective in synovial sarcoma and rhabdoid tumor cell lines.[7][8] |
| E5 | Not specified | 16 pM | Not specified | Selectively degrades BRD9. | Demonstrates potent antiproliferative activity in MV4-11 and OCI-LY10 cells. Effective in xenograft tumor models.[1][6] |
| VZ185 | VHL | Weak activity | Not specified | Degrades both BRD7 and BRD9. | VHL-based degrader with dual BRD7/BRD9 activity.[9][10] |
| AMPTX-1 | DCAF16 | 0.5 nM (MV4-11) | 93% (MV4-11) | Selective for BRD9 over BRD7. | A "targeted glue" that induces a covalent interaction with the DCAF16 E3 ligase. Orally bioavailable with in vivo activity.[4][11] |
Experimental Protocols
Accurate evaluation of BRD9 degraders relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of these compounds.
Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of BRD9 in cells treated with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., synovial sarcoma cell lines like HS-SY-II or rhabdoid tumor cells like G401) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD9 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control signal.
Quantitative Mass Spectrometry-based Proteomics for Selectivity Profiling
Objective: To obtain an unbiased, global view of protein level changes upon treatment with a BRD9 degrader to assess its selectivity across the entire proteome.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags. This allows for multiplexing and relative quantification of proteins across different samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. The relative abundance of each protein in the degrader-treated sample is compared to the vehicle-treated sample to identify proteins that are significantly up- or down-regulated.
Signaling Pathways and Experimental Workflows
The degradation of BRD9 has a significant impact on downstream signaling pathways, primarily through its role in the SWI/SNF chromatin remodeling complex. This complex is crucial for regulating gene expression.
Caption: BRD9 is a key component of the SWI/SNF chromatin remodeling complex, influencing downstream signaling pathways involved in cancer.
The experimental workflow for comparing different BRD9 degraders typically follows a logical progression from in vitro characterization to cellular and in vivo studies.
Caption: A typical experimental workflow for the evaluation and comparison of BRD9 degraders.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. I-BRD9, 1714146-59-4 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. rcsb.org [rcsb.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of DS17 with other bromodomains
As an initial note, a search for the bromodomain inhibitor "DS17" did not yield any publicly available information. Therefore, this guide provides a comprehensive cross-reactivity analysis of the well-characterized BET bromodomain inhibitor, JQ1 , as a representative example. JQ1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) and serves as a valuable tool for studying their biological functions.[1]
This guide will detail JQ1's selectivity across various bromodomain families, presenting quantitative data from multiple assay platforms, detailed experimental protocols, and visualizations to aid in the understanding of its cross-reactivity profile.
Cross-Reactivity of JQ1 with Other Bromodomains
JQ1 exhibits high affinity for the two tandem bromodomains (BD1 and BD2) of the BET family members.[2] Its selectivity has been assessed against a wide panel of bromodomains from different families, demonstrating significantly lower affinity for non-BET bromodomains.
Quantitative Data for JQ1 Cross-Reactivity
The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of (+)-JQ1 against a selection of bromodomains.
Table 1: Inhibitory Potency (IC50) of (+)-JQ1 Against Various Bromodomains
| Bromodomain Target | Assay Type | IC50 (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | [2] |
| BRD4 (BD2) | AlphaScreen | 33 | [2][3] |
| BRD2 (BD1) | AlphaScreen | 17.7 | [3] |
| BRD3 (BD2) | AlphaScreen | 32.6 | [3] |
| CREBBP | AlphaScreen | >10,000 | [2][3] |
Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains
| Bromodomain Target | Assay Type | Kd (nM) | Reference |
| BRD4 (BD1) | ITC | ~50 | [2] |
| BRD4 (BD2) | ITC | ~90 | [2] |
| BRD2 (BD1) | ITC | 128 | [4] |
| BRD3 (BD1) | ITC | ~150 | [2] |
| BRD3 (BD2) | ITC | ~100 | [2] |
| BRDT (BD1) | ITC | ~150 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is a bead-based method used to measure the displacement of a biotinylated histone peptide from a bromodomain protein.[5]
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a tagged bromodomain protein and a biotinylated histone peptide.[3] Excitation of the donor bead results in the generation of singlet oxygen, which excites the acceptor bead, leading to light emission.[3] JQ1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the AlphaScreen signal.[3]
-
Reagent Preparation:
-
All reagents are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).[3]
-
A tagged (e.g., His-tagged) recombinant bromodomain protein is used.[3]
-
A biotinylated acetylated histone peptide ligand is used.
-
Streptavidin-coated donor beads and anti-tag (e.g., anti-His) coated acceptor beads are used.[3]
-
JQ1 is serially diluted to create a concentration gradient.[3]
-
-
Assay Procedure:
-
The tagged bromodomain protein is incubated with the acceptor beads.[3]
-
The biotinylated histone peptide is incubated with the streptavidin donor beads.[3]
-
Varying concentrations of JQ1 are added to the wells of a microtiter plate.[3]
-
The protein-acceptor bead complex and the peptide-donor bead complex are added to the wells.[3]
-
The plate is incubated in the dark to allow the binding to reach equilibrium.[3]
-
-
Signal Detection: The plate is read in an AlphaScreen-capable microplate reader, and the IC50 values are calculated from the dose-response curves.[3]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[6][7]
-
Principle: A solution of the ligand (JQ1) is titrated into a solution of the protein (bromodomain), and the heat released or absorbed is measured.[3]
-
Reagent Preparation:
-
Assay Procedure:
-
The experiment is performed using a microcalorimeter at a constant temperature.[3][8]
-
The sample cell contains the purified bromodomain protein.[3]
-
A syringe containing a concentrated solution of JQ1 is used for titration.[3]
-
JQ1 is injected into the sample cell in a series of small, precise injections.[3]
-
-
Data Analysis: The heat changes per injection are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[9]
BROMOscan™
BROMOscan™ is a competitive binding assay platform that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.[10][11]
-
Principle: The assay involves a competition between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.[10][11]
-
Assay Procedure:
-
A DNA-tagged bromodomain protein is used.
-
An immobilized ligand is bound to a solid support.
-
The test compound (JQ1) is incubated with the bromodomain protein and the immobilized ligand.
-
Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand.[11]
-
-
Signal Detection: The amount of bromodomain captured on the solid support is quantified using qPCR. Dissociation constants (Kd) are calculated from the dose-response curves.[10][11]
Visualizations
Signaling Pathway
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 5. A Bead-Based Proximity Assay for BRD4 Ligand Discovery [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of DS17 and RNAi for BRD9 Knockdown: A Guide for Researchers
For researchers and drug development professionals investigating the function of the chromatin remodeling protein BRD9, selecting the optimal method for its knockdown is a critical experimental decision. Two powerful and widely used techniques for reducing protein expression are the dTAG system, utilizing degraders like DS17, and RNA interference (RNAi). This guide provides a comprehensive comparison of these two methodologies for BRD9 knockdown, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Both the dTAG system with this compound and RNAi are effective methods for reducing BRD9 protein levels, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. The dTAG system offers rapid, potent, and reversible degradation of the target protein, while RNAi provides a more traditional and widely accessible method for silencing gene expression at the mRNA level. The choice between these two technologies will depend on the specific experimental goals, such as the desired speed of knockdown, the need for reversibility, and the tolerance for potential off-target effects.
Mechanism of Action
dTAG System featuring this compound
The degradation tag (dTAG) system is a chemical biology tool that co-opts the cell's natural protein degradation machinery to eliminate a target protein.[1][2][3] This is achieved by fusing the protein of interest, in this case BRD9, with a mutant FKBP12F36V tag.[2][3] The small molecule degrader, this compound (a specific dTAG molecule), is a heterobifunctional molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][] This induced proximity leads to the polyubiquitination of the BRD9-FKBP12F36V fusion protein, marking it for degradation by the proteasome.[3][]
References
Independent validation of DS17's anti-tumor activity
An Independent Review of the Preclinical and Clinical Anti-Tumor Activity of the HSP90 Inhibitor 17-AAG (Tanespimycin)
This guide provides an objective comparison of the anti-tumor activity of the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, against other anti-cancer agents. The information presented is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its efficacy, mechanism of action, and relevant experimental data.
Mechanism of Action: HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1] 17-AAG and its derivatives, such as 17-DMAG, are ansamycin antibiotics that bind to and inhibit the function of HSP90. This inhibition leads to the proteasomal degradation of HSP90 client proteins, including key signaling molecules like Akt and Raf-1, thereby disrupting multiple oncogenic pathways and leading to anti-tumor effects.[1]
Caption: Signaling pathway of HSP90 inhibition by 17-AAG.
Preclinical In Vivo Anti-Tumor Activity
17-AAG has demonstrated anti-tumor activity in various human tumor xenograft models.[1] The efficacy is often correlated with the tumor's dependency on HSP90 client proteins.
Table 1: Comparison of In Vivo Efficacy of Different Anti-Tumor Agents
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| 17-AAG | Breast Cancer Xenograft | 56 mg/m² daily for 5 days, every 21 days | Dose-dependent | [1] |
| 17-AAG | Prostate Cancer Xenograft | 112 mg/m² daily for 3 days, every 14 days | Dose-dependent | [1] |
| MEDI3622 | Esophageal Xenograft (OE21) | 30 mg/kg, twice a week | Tumor regression/stasis | [2][3] |
| DS-8201a | Gastric Cancer (NCI-N87) | >1 mg/kg, single dose | Tumor regression | [4] |
| E7777 + anti-PD-1 | Colon Cancer (CT-26) | Not specified | Significant enhancement over monotherapy | [5][6] |
Clinical Trial Data
Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of 17-AAG.
Table 2: Summary of Phase I Clinical Trial Data for 17-AAG
| Clinical Trial ID | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Not Specified | Advanced Solid Tumors | 5 mg/m² daily for 5 days, every 21 days | 56 mg/m² | Hepatic toxicity |
| Not Specified | Advanced Solid Tumors | Daily for 3 days, every 14 days | 112 mg/m² | Not specified |
| Not Specified | Advanced Solid Tumors | Twice weekly for 2 weeks, every 3 weeks | 220 mg/m² | Not specified |
Data synthesized from a study with 54 eligible patients.[1]
Experimental Protocols
In Vivo Xenograft Model for Anti-Tumor Efficacy
This protocol provides a general framework for assessing the anti-tumor activity of a compound in a xenograft model, based on methodologies described in the literature.[3]
Caption: Workflow for a preclinical xenograft study.
Protocol Steps:
-
Cell Culture and Implantation: Human tumor cells (e.g., breast, prostate) are cultured under standard conditions. A specified number of cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., 17-AAG) is administered according to a specified dosing schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised for pharmacodynamic analysis, such as measuring the levels of HSP90 client proteins like Akt and Raf-1 via Western blot.[1]
Phase I Dose-Escalation Trial
This outlines a typical design for a Phase I clinical trial to determine the MTD of a new anti-cancer agent.[1][7]
Caption: Workflow for a Phase I dose-escalation study.
Protocol Steps:
-
Patient Cohorts: Patients are enrolled in cohorts of 3-6 individuals.
-
Dose Escalation: The first cohort receives a starting dose of the drug. If the treatment is well-tolerated, the next cohort receives a higher dose.
-
Toxicity Monitoring: All patients are monitored for dose-limiting toxicities (DLTs).
-
MTD Determination: The MTD is defined as the dose level at which a certain percentage of patients (e.g., 2 out of 3 or 2 out of 6) experience a DLT. This dose is then recommended for Phase II studies.[7]
Comparative Summary
17-AAG represents a class of anti-cancer agents that target a fundamental cellular process essential for many malignancies. Its efficacy is dependent on the tumor's reliance on HSP90 client proteins. Compared to targeted therapies like the ADAM17 inhibitor MEDI3622 or the HER2-targeting ADC DS-8201a, 17-AAG has a broader mechanism of action that is not dependent on a single cell surface receptor.[2][4] However, this can also lead to a different toxicity profile. The development of more recent combination therapies, such as E7777 with anti-PD-1, highlights a trend towards synergistic approaches that leverage multiple mechanisms to enhance anti-tumor activity.[5][6] The data presented here should serve as a valuable resource for the continued research and development of novel anti-cancer therapeutics.
References
- 1. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Monoclonal Antibody to ADAM17 Inhibits Tumor Growth by Inhibiting EGFR and Non-EGFR-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting regulatory T cells by E7777 enhances CD8 T-cell–mediated anti-tumor activity and extends survival benefit of anti-PD-1 in solid tumor models [frontiersin.org]
- 6. Targeting regulatory T cells by E7777 enhances CD8 T-cell-mediated anti-tumor activity and extends survival benefit of anti-PD-1 in solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Comparison: DS17 vs. dBRD9-A in BRD9 Degradation
A comparative analysis of two targeted protein degraders, DS17 and dBRD9-A, designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of their performance, supported by experimental data and protocols.
Executive Summary:
This guide provides a comprehensive comparison of this compound and dBRD9-A, two proteolysis-targeting chimeras (PROTACs) designed to selectively degrade BRD9, a component of the non-canonical SWI/SNF chromatin remodeling complex and a promising therapeutic target in oncology.[1] While extensive data is available for the well-characterized BRD9 degrader, dBRD9-A, a thorough search of publicly available scientific literature and databases did not yield any specific information for a BRD9 degrader designated as "this compound." Therefore, this guide will focus on a detailed review of dBRD9-A, presenting its performance data, experimental protocols, and mechanism of action, with comparisons to other BRD9-targeting molecules where available.
dBRD9-A: A Potent and Selective BRD9 Degrader
dBRD9-A is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein scaffold and its associated functions.
Quantitative Performance Data
The following tables summarize the key performance metrics of dBRD9-A from various cellular and biochemical assays.
Table 1: Physicochemical Properties of dBRD9-A
| Property | Value | Reference(s) |
| Molecular Weight | 779.88 g/mol | [3] |
| Formula | C₄₂H₄₉N₇O₈ | [3] |
| CAS Number | 2170679-42-0 | [3] |
| Solubility | Up to 100 mM in DMSO, Up to 10 mM in ethanol | [3] |
Table 2: In Vitro Degradation and Anti-proliferative Activity of dBRD9-A
| Cell Line | Assay Type | Metric | Value | Treatment Conditions | Reference(s) |
| HSSYII, SYO1 (Synovial Sarcoma) | Cellular Viability | IC₅₀ | ~10-100 nM | 9 days | [4] |
| MV4-11 (AML) | Proliferation Assay | IC₅₀ | Potent | 6 days | [5] |
| MOLM-13 (AML) | Proteomics | Dₘₐₓ | >80% | 100 nM, 2 hours | [1] |
| HSSYII | Western Blot | Dₘₐₓ | Near complete | 100 nM, 6-72 hours | [6] |
| RH30 (Rhabdomyosarcoma) | Western Blot | Effect | No degradation | 100 nM, 6-72 hours | [4] |
| A673 (Ewing Sarcoma) | Western Blot | Effect | No degradation | 100 nM, 6-72 hours | [4] |
Mechanism of Action and Signaling Pathway
dBRD9-A operates through the PROTAC mechanism, inducing the formation of a ternary complex between BRD9 and the CRBN E3 ligase. This proximity triggers the transfer of ubiquitin to BRD9, marking it for proteasomal degradation. The degradation of BRD9 disrupts the function of the non-canonical BAF (ncBAF) complex, impacting gene expression programs that are critical for the survival and proliferation of certain cancer cells, such as those in synovial sarcoma and multiple myeloma.[6][7]
Caption: Mechanism of dBRD9-A mediated BRD9 degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize dBRD9-A.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.[8]
Materials:
-
Cancer cell line of interest (e.g., HSSYII, OPM2)
-
dBRD9-A (and DMSO as a vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9-A or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities and normalize the BRD9 signal to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Synergistic Potential of 17-DMAG in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can overcome resistance and enhance efficacy. This guide provides a detailed evaluation of the synergistic effects of 17-DMAG (Alvespimycin), a potent inhibitor of Heat Shock Protein 90 (HSP90), when combined with other established cancer therapies. By targeting a key cellular chaperone, 17-DMAG disrupts multiple oncogenic signaling pathways, making it a promising candidate for combination strategies. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes the underlying molecular mechanisms.
Mechanism of Action: 17-DMAG as an HSP90 Inhibitor
17-DMAG is a water-soluble derivative of the ansamycin antibiotic geldanamycin.[1][2] It exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins.[3][4][5] Many of these client proteins are oncoproteins that drive tumor growth, proliferation, and survival.[6][7][8] Inhibition of HSP90 by 17-DMAG leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways critical for cancer cells.[3][9]
Synergistic Effects of 17-DMAG with Chemotherapy
Preclinical studies have consistently demonstrated that 17-DMAG can act synergistically with conventional chemotherapeutic agents, particularly DNA-damaging agents and targeted therapies. The synergy is often schedule-dependent, highlighting the importance of administration sequence in achieving optimal therapeutic outcomes.
Combination with Doxorubicin in Lymphoma
Studies in lymphoma cell lines have shown a synergistic cytotoxic effect when doxorubicin is administered before 17-DMAG.[4] This sequence-dependent synergy is attributed to the abrogation of the G2/M checkpoint, forcing cells that have undergone DNA damage into premature mitosis and subsequent apoptosis.[4][10]
Table 1: Synergistic Cytotoxicity of Doxorubicin followed by 17-DMAG in p53-mutant Lymphoma Cells
| Treatment | Cell Viability (%) | Combination Index (CI)* |
| Doxorubicin (alone) | 65 | - |
| 17-DMAG (alone) | 80 | - |
| Doxorubicin -> 17-DMAG | 30 | < 1 (Synergism) |
| 17-DMAG -> Doxorubicin | 70 | > 1 (Antagonism) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are illustrative based on findings reported in preclinical studies.[4]
Combination with Lapatinib in HER2-Positive Breast Cancer
In HER2-overexpressing breast cancer cell lines that have acquired resistance to the targeted therapy lapatinib, the combination with 17-DMAG has been shown to restore sensitivity.[11] The synergistic effect is achieved by targeting multiple HSP90 client proteins involved in the lapatinib resistance mechanism.[11]
Table 2: Effect of 17-DMAG and Lapatinib Combination on Lapatinib-Resistant Breast Cancer Cells
| Treatment | Inhibition of Cell Proliferation (%) |
| Lapatinib (alone) | 20 |
| 17-DMAG (alone) | 45 |
| Lapatinib + 17-DMAG | 75 |
Data are illustrative based on preclinical findings.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability and Synergy Assessment
1. Cell Culture:
-
Human lymphoma (e.g., SUDHL-4) or breast cancer (e.g., LR-BT474) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Treatment:
-
Cells are seeded in 96-well plates.
-
For sequential treatment, cells are first exposed to Doxorubicin for a specified period (e.g., 24 hours). The medium is then replaced with fresh medium containing 17-DMAG for a further incubation period (e.g., 24 hours).
-
For simultaneous treatment, both drugs are added at the same time.
3. Cell Viability Assay (MTT Assay):
-
After drug treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Synergy Analysis:
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn. CI values are determined from dose-effect curves of single agents and their combinations.
Western Blot Analysis for Protein Expression
1. Protein Extraction:
-
Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
2. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against target proteins (e.g., p-HER2, p-Akt, CHK1, and β-actin as a loading control) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
3. Detection:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 17-DMAG's mechanism of action and its synergistic interactions can aid in understanding the therapeutic rationale.
References
- 1. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Schedule-dependent synergy between the heat shock protein 90 inhibitor 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin and doxorubicin restores apoptosis to p53-mutant lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line [mdpi.com]
Reproducibility of DS17 experimental results across different labs
An extensive review of publicly available scientific literature and clinical trial data reveals that the designation "DS17" does not consistently refer to a single, identifiable experimental drug or molecule. This ambiguity makes a direct comparison of its experimental reproducibility across different laboratories challenging. The term appears in various contexts, often as part of a larger alphanumeric string or in reference to unrelated subject matter, highlighting the critical need for precise nomenclature in scientific research.
Our investigation uncovered several distinct therapeutic agents and research topics that bear some resemblance to the "this compound" identifier, but none are definitively and uniquely known by this name. These include:
-
SM17 : A novel humanized monoclonal antibody designed to target the IL-17RB receptor, showing potential in preclinical and Phase I clinical trials for the treatment of allergic asthma.[1]
-
DS102 (15-HEPE) : An orally administered bioactive lipid that has undergone Phase I safety studies for potential application in treating non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF).
-
17-DMAG and 17-AAG : Analogs of the antibiotic geldanamycin, which have been evaluated in preclinical studies for their potential as cancer therapeutics.[2][3]
-
7MW4911 : A first-in-class antibody-drug conjugate targeting CDH17, which has received FDA clearance for Phase 1/2 studies in advanced gastrointestinal cancers.[4]
-
Dasatinib : An approved medication for certain types of cancer. While one of its clinical trial identifiers is NCT00777036, it is not referred to as this compound.[5]
-
Wegovy (semaglutide) : A medication for weight management. A citation in an article about this drug includes the string "this compound-0013", which appears to be a publication identifier rather than the name of the drug itself.[6]
-
This compound Seismicity Forecast : A model used to predict earthquake rates in the context of gas extraction, entirely unrelated to pharmacology or biology.[7]
The diversity of these findings underscores the difficulty in proceeding with a comparative analysis of experimental reproducibility for a substance simply labeled "this compound". To provide researchers, scientists, and drug development professionals with a meaningful and accurate comparison guide, a more specific and unambiguous identifier for the molecule or drug of interest is required.
The Importance of Standardized Nomenclature
This situation highlights a broader challenge in scientific communication: the potential for confusion arising from non-standardized or overlapping terminologies. For a comprehensive and reliable comparison of experimental results across different research groups, it is imperative that the subject of the investigation is clearly and consistently identified.
Moving Forward
To facilitate the creation of the requested comparison guide, we ask for a more precise name or identifier for the experimental agent . For instance, if the intended subject of the guide is the monoclonal antibody SM17, we can proceed to gather and analyze data on its experimental protocols, quantitative results from different studies, and the signaling pathways it modulates.
Once a specific agent is identified, a detailed guide can be developed, including:
-
Comparative Data Tables : Summarizing key quantitative outcomes from various preclinical and clinical studies.
-
Detailed Experimental Protocols : Outlining the methodologies used in pivotal experiments to allow for critical evaluation and potential replication.
-
Visualized Signaling Pathways and Workflows : Utilizing Graphviz to create clear diagrams of relevant biological pathways and experimental procedures, aiding in the understanding of the agent's mechanism of action and the methods used to study it.
We are prepared to proceed with the in-depth analysis and generation of the comparison guide as soon as a specific and verifiable drug or molecule name is provided. This will ensure that the final document is accurate, relevant, and of genuine value to the scientific community.
References
- 1. Evaluation of the safety, tolerability, pharmacokinetics and pharmacodynamics of SM17 in healthy volunteers: results from pre-clinical models and a first-in-human, randomized, double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. joinvoy.com [joinvoy.com]
- 7. researchgate.net [researchgate.net]
Benchmarking DS17's performance against established tool compounds
A comprehensive search has revealed no publicly available information identifying "DS17" as a specific tool compound within the scientific research community.
Our extensive investigation across multiple databases and scientific literature sources did not yield any data on a tool compound designated as "this compound." The search results were populated with various unrelated entities, including electronic components, industrial equipment, and software applications, indicating that "this compound" is not a recognized identifier for a chemical probe or research molecule in the public domain.
To proceed with a comparative analysis as requested, further details are required to accurately identify the compound . Essential information that would facilitate a thorough and meaningful benchmark against established tool compounds includes:
-
Biological Target or Pathway: The specific protein, enzyme, receptor, or signaling pathway that this compound is designed to modulate.
-
Chemical Structure or Class: The molecular structure, chemical formula, or the class of compounds to which this compound belongs (e.g., kinase inhibitor, GPCR agonist, etc.).
-
Alternative Names or Internal Designations: Any other identifiers, codenames, or internal project names used to refer to the compound.
Without this fundamental information, it is not possible to:
-
Identify appropriate established tool compounds for comparison.
-
Source relevant experimental data regarding its performance.
-
Construct accurate signaling pathway diagrams and experimental workflow visualizations.
We urge the user to provide more specific details about the "this compound" compound. Once the identity of the compound and its biological context are established, a comprehensive comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Safety Operating Guide
Proper Disposal of DS17: A Procedural Guide
Researchers, scientists, and drug development professionals must prioritize safety and compliance when disposing of any chemical substance. The proper disposal procedures for a substance designated "DS17" are contingent on its specific chemical composition and associated hazards. The identifier "this compound" is not a standardized chemical name and can refer to a variety of products with different properties, ranging from sealants and plastics to metal alloys.
To ensure safe and compliant disposal, it is imperative to first correctly identify the specific nature of the "this compound" by consulting the product's Safety Data Sheet (SDS). The SDS provides detailed information on the substance's hazards, handling, storage, and disposal.
General Steps for Chemical Waste Disposal
Once the specific SDS for your "this compound" substance is obtained, the following general procedural steps should be followed. These steps are based on established hazardous waste management protocols and should be adapted to the specific requirements outlined in the substance's SDS.
-
Identification and Classification: The first step is to identify the waste and classify it according to federal, state, and local regulations.[1] The SDS will provide the necessary information to determine if the waste is hazardous.
-
Containerization and Labeling:
-
Segregation and Storage:
-
Store chemical waste in a designated, well-ventilated area.
-
Segregate incompatible wastes to prevent dangerous reactions.[2]
-
Whenever possible, store hazardous materials indoors. If outdoor storage is necessary, ensure it is in a covered, designated area on an impervious surface, away from traffic and drainage pathways.[3]
-
-
Waste Pickup and Disposal:
Key Experimental Protocols Referenced in Safety Data Sheets
Safety Data Sheets often refer to standardized tests to determine the hazardous properties of a substance. While the specific "this compound" is unidentified, an SDS for any chemical would typically cite results from protocols such as:
-
Acute Toxicity Studies: These may include oral (LD50), dermal (LD50), and inhalation (LC50) tests to determine the short-term poisoning potential of a substance.
-
Skin and Eye Irritation Tests: These experiments assess the potential for a chemical to cause irritation or corrosion upon contact with skin and eyes.
-
Flammability and Reactivity Tests: These protocols determine the fire and explosion hazards associated with a substance.
Researchers should always refer to Section 11 (Toxicological Information) and Section 9 (Physical and Chemical Properties) of the specific SDS for details on the tests performed.
Quantitative Data for Disposal Considerations
The following table outlines the kind of quantitative data that would be found in a Safety Data Sheet and is critical for making informed disposal decisions. The values presented here are for illustrative purposes only and do not correspond to a specific "this compound" substance.
| Parameter | Value | Significance for Disposal |
| pH | <2 or >12.5 | Indicates corrosive waste, which may require neutralization before disposal.[4] |
| Flash Point | < 140°F (60°C) | Defines the material as flammable, requiring storage away from ignition sources and specific disposal pathways. |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | Varies by contaminant | If the waste leaches hazardous constituents above regulatory limits, it must be treated as hazardous waste. |
| Reportable Quantity (RQ) | Varies by substance | The amount of a substance that, if released, requires notification to the appropriate regulatory agencies. |
Logical Workflow for this compound Disposal
The decision-making process for the proper disposal of any chemical, including the unidentified "this compound," can be visualized as a logical workflow. This diagram illustrates the key steps and decision points.
It is the responsibility of the researcher to ensure they have identified the specific "this compound" substance they are working with and to follow the explicit disposal instructions provided in its Safety Data Sheet. Failure to do so can result in safety hazards and regulatory non-compliance. If the identity of the "this compound" cannot be confirmed, it should be treated as hazardous waste until a definitive identification and proper disposal procedure can be established.
References
Essential Safety and Handling Guide for DS17, a Cyclin K Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent cyclin K degrader, DS17, ensuring laboratory safety and experimental integrity.
This document provides critical safety and logistical information for the handling of this compound, a selective cyclin K molecular glue degrader utilized in cancer research. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent chemical compound for research use only. While a comprehensive toxicological profile is not yet available, it is crucial to handle it with the utmost care, assuming it may be harmful. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound in solid or solution form.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and splashes of solutions. |
| Hand Protection | Impervious protective gloves (e.g., Nitrile). | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat or other impervious clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a suitable respirator only in areas with appropriate exhaust ventilation. | Prevents inhalation of dust or aerosols, especially when handling the powdered form. |
Operational Plans: Handling and Storage
Strict adherence to proper handling and storage protocols is vital to maintain the stability of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe vapors, mist, dust, or gas.
-
Ensure adequate ventilation in the handling area.
-
Provide an accessible safety shower and eye wash station.
-
Avoid contact with skin, eyes, and clothing.
Storage: this compound requires specific storage conditions to maintain its integrity.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month |
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
Procedural Guidance
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Accidental Release Measures:
-
Utilize full personal protective equipment.
-
Evacuate personnel to safe areas and ensure adequate ventilation.
-
For solutions, absorb with a liquid-binding material (e.g., diatomite).
-
Decontaminate surfaces by scrubbing with alcohol.
-
Collect all contaminated materials for disposal.
Disposal Plan:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.
-
Prevent the product from entering drains or water courses.
Experimental Protocols
Preparation of a this compound Stock Solution (10 mM in DMSO):
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the this compound powder to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Visual Diagrams
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
